Eltanexor, (Z)-
Description
Overview of Eltanexor (B607294), (Z)- as a Second-Generation Selective Inhibitor of Nuclear Export (SINE) Compound
Eltanexor, also known as KPT-8602, is an investigational, second-generation, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE). karyopharm.comkaryopharm.comantengene.comwikipedia.org It specifically targets and inhibits the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). karyopharm.comwikipedia.orgnih.govpatsnap.com XPO1 is responsible for transporting numerous proteins, including a majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. nih.govcancer.govnih.govontosight.ai In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, which contributes to oncogenesis. cancer.govnih.gov
Eltanexor covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1, which blocks the protein's function. amegroups.orgnih.govresearchgate.netnih.gov This inhibition leads to the nuclear accumulation and subsequent reactivation of TSPs such as p53, IκB, p21, p27, and FOXO proteins. karyopharm.comantengene.comnih.govkaryopharm.com The restoration of nuclear TSPs is believed to trigger selective apoptosis in cancer cells while having minimal effects on normal cells. karyopharm.comkaryopharm.comkaryopharm.com Additionally, by preventing the nuclear export of the translation initiation factor eIF4E, Eltanexor can reduce the translation of oncogenic mRNAs like c-Myc and Bcl-2. antengene.comnih.govresearchgate.net
A key characteristic of Eltanexor as a second-generation SINE compound is its reduced penetration of the blood-brain barrier compared to its predecessor, selinexor (B610770). karyopharm.comamegroups.orgguidetopharmacology.orgguidetomalariapharmacology.org Preclinical studies have shown that this property may lead to a wider therapeutic window and improved tolerability. karyopharm.comantengene.comkaryopharm.com This allows for the potential of more frequent dosing, leading to sustained exposure to the drug. karyopharm.comkaryopharm.comprnewswire.com
Historical Development and Rationale for Second-Generation SINE Compounds
The development of Selective Inhibitor of Nuclear Export (SINE) compounds arose from the discovery that the nuclear export protein XPO1 is a viable therapeutic target in oncology. nih.gov Early inhibitors of XPO1, such as Leptomycin B (LMB), demonstrated anti-cancer properties but were ultimately discontinued (B1498344) in clinical trials due to significant cytotoxicity, which was attributed to permanent XPO1 inhibition. amegroups.org This led to the development of a new class of reversible, covalent inhibitors known as SINEs. amegroups.orgnih.gov
The first-generation clinical SINE compound, selinexor (KPT-330), showed promise in treating various hematologic malignancies and solid tumors. amegroups.orgaacrjournals.orgmdpi.com However, its use has been associated with systemic toxicities, including gastrointestinal issues, fatigue, and anorexia, which can limit dosing. amegroups.orgnih.govkaryopharm.com These side effects are partly attributed to the compound's ability to cross the blood-brain barrier. amegroups.orgnih.gov
This created a clear rationale for the development of second-generation SINE compounds like Eltanexor (KPT-8602). amegroups.orgkaryopharm.com The primary goal was to design a molecule with a similar mechanism of action and potency to selinexor but with an improved tolerability profile. karyopharm.com Eltanexor was specifically designed through drug metabolism and pharmacokinetics-directed approaches to have markedly reduced penetration across the blood-brain barrier, approximately 30-fold less than selinexor. amegroups.orgnih.govresearchgate.net The expectation was that by minimizing central nervous system exposure, Eltanexor would cause fewer CNS-mediated side effects, such as anorexia and weight loss. amegroups.orgguidetopharmacology.orgguidetomalariapharmacology.orgnih.gov
This improved tolerability, observed in preclinical models, allows for the possibility of more frequent or even daily administration. karyopharm.comkaryopharm.comnih.govfrontiersin.org A more sustained inhibition of XPO1 in cancer cells could potentially lead to enhanced therapeutic efficacy compared to the intermittent dosing schedules required for first-generation SINEs. karyopharm.comkaryopharm.com Therefore, the development of Eltanexor represents a strategic effort to optimize the therapeutic index of XPO1 inhibition, maintaining anti-tumor activity while reducing dose-limiting toxicities. amegroups.orgkaryopharm.com
Positioning of Eltanexor, (Z)- within the XPO1 Inhibitor Landscape
Eltanexor is positioned as a next-generation XPO1 inhibitor, developed to improve upon the first-in-class agent, selinexor. amegroups.orgnih.govashpublications.org While both compounds are orally bioavailable and function by covalently and reversibly inhibiting XPO1, the key differentiator for Eltanexor is its significantly lower penetration of the blood-brain barrier. karyopharm.comamegroups.orgguidetopharmacology.orgnih.gov This characteristic is intended to provide a better tolerability profile, potentially allowing for more sustained dosing schedules and a wider therapeutic window. karyopharm.comantengene.com
In preclinical models, Eltanexor has demonstrated comparable or superior efficacy to selinexor in various cancer types, including hematologic malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as solid tumors like glioblastoma. nih.govamegroups.orgnih.govnih.gov For instance, some studies have shown that tumor cells are more sensitive to Eltanexor than selinexor, suggesting a potentially superior toxicity profile while maintaining potent anti-tumor activity. nih.gov
The XPO1 inhibitor landscape includes the first-generation compound selinexor, which has received regulatory approval for specific indications, and other investigational agents. karyopharm.commdpi.comnih.gov Eltanexor's development strategy focuses on indications where improved tolerability could be a significant advantage. ashpublications.org It is being investigated as a monotherapy and in combination with other anti-cancer agents across a range of malignancies, including myelodysplastic syndromes (MDS), multiple myeloma, and colorectal cancer. karyopharm.comnih.govkaryopharm.comspringer.com The potential for a more favorable side-effect profile may allow Eltanexor to be used in a broader patient population or in combination regimens where overlapping toxicities with other drugs might be a concern. researchgate.netnih.gov
Table 1: Comparison of Selinexor and Eltanexor
| Feature | Selinexor (First-Generation) | Eltanexor (Second-Generation) |
|---|---|---|
| Mechanism of Action | Reversible, covalent inhibitor of XPO1 amegroups.orgkaryopharm.com | Reversible, covalent inhibitor of XPO1 karyopharm.comkaryopharm.com |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier amegroups.orgnih.gov | Minimal penetration of the blood-brain barrier karyopharm.comamegroups.orgguidetopharmacology.org |
| Key Preclinical Advantage | First-in-class oral XPO1 inhibitor mdpi.com | Improved tolerability and wider therapeutic window in animal models karyopharm.comantengene.comkaryopharm.com |
| Dosing Frequency Limitation | Limited by systemic toxicities karyopharm.comfrontiersin.org | Allows for more frequent/daily dosing in preclinical models karyopharm.comnih.govfrontiersin.org |
| Primary Associated Toxicities | Nausea, anorexia, fatigue, weight loss amegroups.orgnih.govkaryopharm.com | Potentially fewer CNS-mediated side effects like anorexia and weight loss amegroups.orgguidetopharmacology.orgguidetomalariapharmacology.org |
Scope of Academic Inquiry for Eltanexor, (Z)-
Academic research into Eltanexor has spanned a variety of scientific domains, from fundamental mechanism-of-action studies to preclinical and early-phase clinical investigations across multiple cancer types. A primary focus of inquiry has been to validate its proposed mechanism of enhanced tolerability due to reduced central nervous system penetration compared to selinexor. karyopharm.com
Preclinical research has extensively explored Eltanexor's efficacy in hematologic malignancies. Studies in acute myeloid leukemia (AML) models have shown its potent activity against leukemic blasts and leukemia-initiating cells, suggesting superiority over first-generation inhibitors in these models. nih.gov Similarly, its effectiveness has been demonstrated in acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL) cell lines and patient-derived xenografts. mdpi.comnih.govnih.gov
In the realm of solid tumors, academic inquiry has investigated Eltanexor's potential in glioblastoma, where it has shown high efficiency as a monotherapy and as a sensitizer (B1316253) to radiotherapy. nih.gov Research in colorectal cancer has explored its ability to modulate the Wnt/β-catenin signaling pathway and its potential as a chemopreventive agent. biorxiv.org Furthermore, its activity has been assessed in preclinical models of metastatic castration-resistant prostate cancer (mCRPC). karyopharm.com
Beyond oncology, some academic studies have explored the effects of Eltanexor in other disease contexts, such as osteoporosis, where it was found to inhibit osteoclast formation by modulating the NF-κB signaling pathway. frontiersin.org The scope of research also includes mechanistic studies to understand how Eltanexor induces apoptosis, with investigations into the nuclear retention of p53 and other tumor suppressors. nih.govlarvol.com
Table 2: Investigational Areas of Eltanexor in Academic Research
| Research Area | Focus of Investigation | Key Findings/Observations |
|---|---|---|
| Hematologic Malignancies | Efficacy in AML, ALL, MDS, Multiple Myeloma nih.govresearchgate.netkaryopharm.commdpi.com | Potent anti-leukemic activity, often with improved tolerability in preclinical models compared to first-generation SINEs. nih.gov |
| Solid Tumors | Efficacy in Glioblastoma, Colorectal Cancer, Prostate Cancer nih.govkaryopharm.combiorxiv.org | Induction of apoptosis, sensitization to standard therapies (radiotherapy, chemotherapy), and modulation of key signaling pathways (e.g., Wnt/β-catenin). nih.govbiorxiv.org |
| Mechanism of Action | XPO1 inhibition, nuclear retention of TSPs, signaling pathway modulation nih.govbiorxiv.orgfrontiersin.org | Nuclear accumulation of p53, IκBα; modulation of NF-κB and Wnt signaling. nih.govbiorxiv.orgfrontiersin.org |
| Non-Oncological Applications | Osteoporosis frontiersin.org | Inhibition of osteoclastogenesis and prevention of bone loss in animal models. frontiersin.org |
| Pharmacology | Comparative studies with Selinexor nih.govkaryopharm.comnih.gov | Reduced blood-brain barrier penetration, leading to a potentially wider therapeutic window. karyopharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-MLPAPPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112738 | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-78-4 | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eltanexor, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELTANEXOR, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Eltanexor, Z Action
Direct Inhibition of Exportin 1 (XPO1/CRM1)
Eltanexor (B607294), (Z)- functions as a potent and selective inhibitor of XPO1, a protein responsible for the transport of over 200 proteins, including numerous tumor suppressors and growth regulators, from the nucleus to the cytoplasm. karyopharm.comnih.govnih.gov In many cancer cells, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and functional inactivation of these critical regulatory proteins. cancer.gov
Eltanexor, (Z)- is an orally bioavailable compound that binds to the cargo-binding site of XPO1. cancer.govprobechem.com This binding is covalent and slowly reversible, effectively blocking the ability of XPO1 to interact with its cargo proteins. biorxiv.org The specific interaction involves the cysteine residue at position 528 (Cys528) within the XPO1 protein. mdpi.com This targeted binding is a hallmark of the SINE class of compounds, which includes Eltanexor, (Z)-. mdpi.com Preclinical studies have demonstrated that Eltanexor, (Z)- has a broad therapeutic window and minimal penetration of the blood-brain barrier. karyopharm.com
By binding to XPO1, Eltanexor, (Z)- effectively disrupts the nuclear export of a wide array of proteins that possess a nuclear export signal (NES). nih.gov This inhibition leads to the accumulation of these cargo proteins within the nucleus. karyopharm.comnih.gov The functional consequence of this nuclear retention is the restoration of the proteins' normal activities, which are often suppressed when they are mislocalized to the cytoplasm. nih.govcancer.gov This mechanism is central to the therapeutic effects of Eltanexor, (Z)-, as it re-establishes critical cellular control pathways that are dysregulated in cancer.
Characterization of Eltanexor, (Z)-Binding to XPO1
Nuclear Accumulation of Cargo Proteins
The primary outcome of XPO1 inhibition by Eltanexor, (Z)- is the forced nuclear accumulation of various cargo proteins. karyopharm.comnih.gov This includes a multitude of tumor suppressor proteins (TSPs) and other growth-regulatory proteins that are crucial for maintaining cellular homeostasis. medchemexpress.comnih.govcancer.govfrontiersin.orgnih.gov
Eltanexor, (Z)- facilitates the nuclear retention and subsequent functional reactivation of several key tumor suppressor proteins. medchemexpress.comnih.govcancer.govfrontiersin.orgnih.gov This restoration of tumor suppressor function is a cornerstone of its anti-cancer activity, leading to the induction of apoptosis (programmed cell death) selectively in cancer cells while largely sparing normal cells. karyopharm.comcancer.gov
Treatment with Eltanexor, (Z)- leads to the nuclear accumulation of the tumor suppressor protein p53. nih.govukgm.de This nuclear retention of p53 triggers the induction of several p53-related genes that are critical for cell cycle arrest and apoptosis. nih.gov Research has shown that Eltanexor, (Z)- treatment results in the increased expression of genes such as TP53i3, PUMA (p53 upregulated modulator of apoptosis), CDKN1A (which encodes the p21 protein), and PML (promyelocytic leukemia protein) at both the mRNA and protein levels. nih.govukgm.de Immunofluorescence studies have confirmed the strong nuclear accumulation of CDKN1A and, to a lesser extent, p53 and TP53i3 in cancer cells following Eltanexor, (Z)- treatment. nih.govukgm.de
Table 1: Impact of Eltanexor, (Z)- on TP53 and Related Genes
| Gene/Protein | Effect of Eltanexor, (Z)- Treatment | Cellular Consequence |
| TP53 (p53) | Increased nuclear retention | Reactivation of tumor suppressor function |
| TP53i3 | Increased expression and nuclear accumulation | Induction of apoptosis |
| PUMA | Increased expression | Promotion of apoptosis |
| CDKN1A (p21) | Increased expression and strong nuclear accumulation | Cell cycle arrest |
| PML | Increased expression | Tumor suppression |
Eltanexor, (Z)- also induces the nuclear localization of the Forkhead box protein O3a (FoxO3a), another important tumor suppressor protein. biorxiv.org In colorectal cancer cells treated with Eltanexor, (Z)-, an increase in the nuclear localization of FoxO3a has been observed. biorxiv.org The nuclear retention of FoxO3a is significant as it can modulate signaling pathways, such as the Wnt/β-catenin pathway, by competitively binding to β-catenin in the nucleus. biorxiv.org This suggests that the therapeutic effects of Eltanexor, (Z)- may be mediated, in part, through the nuclear accumulation of FoxO3a. biorxiv.org
Nuclear Retention of TP53 and TP53-Related Genes (e.g., TP53i3, PUMA, CDKN1A, PML)
Modulation of NF-κB Pathway Components
Eltanexor has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.
Eltanexor's primary mechanism in modulating the NF-κB pathway involves the nuclear trapping of the IκBα and NF-κB p65 complex. frontiersin.orgnih.gov In the canonical NF-κB pathway, the inhibitor of κB, IκBα, binds to the NF-κB p65 subunit, retaining the complex in the cytoplasm. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB p65 to translocate to the nucleus and activate target gene transcription.
Eltanexor, by inhibiting XPO1, blocks the nuclear export of the IκBα-NF-κB p65 complex. frontiersin.orgnih.gov This leads to a significant increase in the nuclear concentration of both IκBα and p65. frontiersin.orgnih.gov By trapping the inactive IκBα-NF-κB p65 complex within the nucleus, Eltanexor effectively prevents the activation of NF-κB by extracellular stimuli. frontiersin.orgnih.gov This nuclear sequestration of the complex protects IκBα from proteasomal degradation, thereby inhibiting NF-κB activity. frontiersin.orgnih.gov Studies have shown that while Eltanexor treatment significantly increases the nuclear content of IκBα and p65, it does not significantly alter their cytoplasmic levels or affect the initial steps of NF-κB pathway activation, such as the phosphorylation of IκBα and p65. frontiersin.orgnih.gov
Impact on Interferon Regulatory Factor 3 (IRF3) and Type I Interferon Response
Eltanexor has demonstrated a significant impact on the innate immune response, particularly through its effects on Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons (IFNs). nih.govnih.gov IRF3 is a key transcription factor that, upon activation by viral infection or other stimuli, translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs). nih.gov
The nuclear localization of IRF3 is regulated by both nuclear import and export signals, with XPO1 mediating its export from the nucleus to the cytoplasm. nih.gov By inhibiting XPO1, Eltanexor treatment leads to the nuclear retention of IRF3. nih.gov This nuclear accumulation of IRF3 enhances the transcription of type I IFN genes, such as IFN-β, as well as ISGs like ISG15 and ISG54. nih.gov This mechanism suggests that Eltanexor can promote a type I interferon response, which is a critical component of the antiviral host defense. nih.govnih.gov Research has shown that in the context of human cytomegalovirus (HCMV) infection, Eltanexor treatment leads to increased nuclear accumulation of IRF3 and a subsequent increase in the production of IFN-β. nih.gov
Downstream Cellular Signaling Perturbations
The inhibition of XPO1 by Eltanexor triggers a cascade of downstream cellular events, significantly perturbing signaling pathways that control cell fate.
Cell Cycle Regulation and Arrest
Eltanexor has been observed to induce cell cycle arrest in various cancer cell lines. medchemexpress.com By inhibiting XPO1, Eltanexor causes the nuclear accumulation of tumor suppressor proteins that are critical for cell cycle control. nih.gov For instance, the nuclear retention of proteins like p53 and p21 can halt the cell cycle progression. nih.gov Studies in glioblastoma cells have shown that Eltanexor treatment leads to an arrest in the S phase of the cell cycle. nih.gov This effect is often a precursor to the induction of apoptosis.
Induction of Apoptosis (Caspase-Dependent Pathways)
A prominent downstream effect of Eltanexor is the induction of apoptosis, or programmed cell death, primarily through caspase-dependent pathways. medchemexpress.comresearchgate.net By forcing the nuclear accumulation of tumor suppressor proteins, Eltanexor can reinitiate and amplify their pro-apoptotic functions. karyopharm.com
Research has demonstrated that Eltanexor treatment leads to the activation of caspases, which are key executioners of apoptosis. researchgate.net In glioblastoma cells, Eltanexor was shown to significantly increase the activity of caspase-3, a central effector caspase. researchgate.net This was accompanied by an increase in cleaved caspase-3 levels, further confirming the activation of the caspase cascade. researchgate.net The induction of apoptosis by Eltanexor is often linked to the nuclear accumulation of p53 and the subsequent upregulation of its pro-apoptotic target genes, such as BAX, PUMA, and TP53i3. nih.gov Furthermore, increased Annexin V staining in Eltanexor-treated cells provides additional evidence of apoptosis induction. nih.govresearchgate.net
| Cell Line | Apoptotic Marker | Effect of Eltanexor |
| Glioblastoma (U87, U251) | Caspase-3 Activity | Significantly increased researchgate.net |
| Glioblastoma (U87, U251) | Cleaved Caspase-3 | Increased researchgate.net |
| Glioblastoma (U87, U251) | Annexin V Staining | Increased nih.govresearchgate.net |
| Leukemic cell lines | Apoptosis | Induced via caspase-dependent manner medchemexpress.com |
DNA Damage Accumulation
Eltanexor's mechanism of action can also lead to the accumulation of DNA damage. nih.gov The nuclear retention of proteins involved in DNA repair processes can be disrupted by XPO1 inhibition. For example, the protein TP53i3 (also known as PIG3), which is associated with DNA repair and apoptosis in response to reactive oxygen species, is induced by Eltanexor. nih.gov The dysregulation of such proteins can contribute to an environment where DNA damage is not efficiently repaired, ultimately triggering apoptotic pathways. While direct evidence of Eltanexor causing DNA breaks may be limited, its influence on DNA damage response pathways, particularly through the p53 axis, is a key aspect of its anti-tumor activity. nih.gov
Wnt/β-catenin Signaling Pathway Modulation
Eltanexor, (Z)- has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer (CRC). biorxiv.orgbiorxiv.org Research indicates that treatment with Eltanexor, (Z)- can decrease Wnt/β-catenin signaling, irrespective of the mutational status of the pathway. biorxiv.org This is significant because mutations in genes like APC lead to abnormal Wnt/β-catenin signaling, a key driver of tumorigenesis in conditions such as Familial Adenomatous Polyposis (FAP). biorxiv.org
The mechanism behind this modulation involves the nuclear retention of Forkhead box protein O3a (FoxO3a), a known modulator of Wnt/β-catenin signaling. biorxiv.orgbiorxiv.org By inhibiting XPO1, Eltanexor, (Z)- promotes the nuclear accumulation of FoxO3a, which can then interfere with the transcriptional activity of β-catenin/TCF. biorxiv.orgbiorxiv.org This interference leads to a reduction in the expression of downstream target genes that are crucial for cancer cell proliferation and survival. oncotarget.com In a mouse model of FAP, oral administration of Eltanexor, (Z)- led to a significant reduction in tumor burden and size. biorxiv.orgbiorxiv.org
Cyclooxygenase-2 (COX-2) Expression Regulation
Eltanexor, (Z)- has been found to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) and a well-established target for chemoprevention in CRC. biorxiv.orgresearchgate.net The overexpression of COX-2 is a common feature in both adenomas and adenocarcinomas of the colorectum. biorxiv.org
The reduction in COX-2 expression by Eltanexor, (Z)- is mediated through its modulation of the Wnt/β-catenin pathway. biorxiv.orgbiorxiv.org Specifically, Eltanexor, (Z)- impairs the transcriptional activity at the COX-2 promoter. biorxiv.org Studies using luciferase assays with different regions of the COX-2 promoter have shown that Eltanexor, (Z)- treatment significantly reduces luciferase activity, indicating a direct impact on the transcriptional regulation of the COX2 gene. biorxiv.org This effect has been observed both in vitro in CRC cell lines and in vivo in xenograft models and a mouse model of FAP, where Eltanexor, (Z)- treatment resulted in a consistent decrease in COX-2 expression in tumors. biorxiv.org
BCL2 and MCL1 Protein Expression Modulation
Eltanexor, (Z)- influences the expression of the anti-apoptotic proteins B-cell lymphoma 2 (BCL2) and myeloid cell leukemia 1 (MCL1). In glioblastoma (GB) cells, for instance, Eltanexor, (Z)- treatment has been observed to have varied effects on the mRNA and protein levels of BCL2 and MCL1. mdpi.com While Eltanexor, (Z)- can lead to an upregulation of XPO1 mRNA, likely as a compensatory mechanism, its impact on BCL2 and MCL1 mRNA can be minor. mdpi.com In some GB cell lines, despite an increase in BCL2 and MCL1 mRNA, the protein levels remained constant, suggesting a potential link to the decreased function of the XPO1 protein. mdpi.com
The interplay between XPO1 inhibition and the BCL2 family of proteins is complex. Inhibition of BCL2 can trigger an upregulation of MCL1 in GB cells as a compensatory survival mechanism. mdpi.com This highlights the intricate signaling networks that cancer cells utilize to evade apoptosis.
ERK-CD20 Axis Activation
In the context of B-cell non-Hodgkin lymphoma (B-NHL), treatment with SINE compounds, including Eltanexor, (Z)-, has been shown to activate the ERK-CD20 axis. nih.gov This activation is characterized by the upregulation of phosphorylated ERK (pERK) and CD20. nih.gov Both Western blotting and RT-PCR have confirmed these findings in B-NHL cell lines. nih.gov Furthermore, the enhancement of CD20 expression by selinexor (B610770), a related SINE compound, has been validated in patient-derived samples. nih.gov This suggests that by activating this axis, Eltanexor, (Z)- may enhance the susceptibility of lymphoma cells to CD20-targeted therapies.
HOX Downregulation and Terminal Differentiation
In acute myeloid leukemia (AML) with NPM1 mutations, the interaction between the mutated NPM1 protein (NPM1c) and XPO1 leads to the aberrant cytoplasmic localization of NPM1c and high expression of homeobox (HOX) genes, which is crucial for maintaining the leukemic state. nih.gov Eltanexor, (Z)- has been shown to cause irreversible downregulation of HOX genes. larvol.comnih.gov This sustained suppression of HOX gene expression induces terminal differentiation of the AML cells, a process where the leukemic cells mature into non-proliferating, specialized cells. nih.govbiorxiv.org This mechanism has been demonstrated to prolong the survival of leukemic mice, highlighting the therapeutic potential of prolonged XPO1 inhibition in this specific AML subtype. nih.gov
Effects on DNA Repair Genes (Rad51, Chk1) and Topoisomerase IIα Localization
Eltanexor, (Z)- has been shown to impact the expression of genes involved in DNA repair, such as Rad51 and Chk1. In AML, inhibition of XPO1 by Eltanexor, (Z)- or the related compound KPT-330 (selinexor) leads to a decrease in the mRNA and protein levels of RAD51 and CHK1. nih.gov This downregulation of DNA repair proteins contributes to the induction of DNA damage. nih.gov
Furthermore, XPO1 inhibition affects the cellular localization of Topoisomerase IIα (Topo IIα). frontiersin.org In some cancer cells, the aberrant export of Topo IIα to the cytoplasm is associated with chemotherapy resistance. frontiersin.org By blocking XPO1, Eltanexor, (Z)- can cause the nuclear retention of Topo IIα, which may increase the sensitivity of cancer cells to Topo II inhibitors. frontiersin.org The reduction in DNA repair gene expression, such as RAD51 and CHK1, likely further contributes to this increased sensitivity. mdpi.com
Proteasome-Mediated Degradation of XPO1 by Eltanexor, (Z)-
A key aspect of the mechanism of action of Eltanexor, (Z)- is the induction of proteasome-mediated degradation of its target, the XPO1 protein. nih.govresearchgate.netnih.gov This effect has been observed in various cell types, including human foreskin fibroblasts infected with human cytomegalovirus (HCMV) and colorectal cancer cells. biorxiv.orgresearchgate.netnih.gov
Upon treatment with Eltanexor, (Z)-, a conformational change in the XPO1 protein is thought to occur, which targets it for degradation by the proteasome. biorxiv.org This degradation is dose-dependent in some contexts and can be inhibited by the proteasome inhibitor MG132, confirming the involvement of the proteasomal pathway. biorxiv.orgresearchgate.net The reduction of XPO1 protein levels further contributes to the nuclear retention of its cargo proteins, amplifying the downstream effects of XPO1 inhibition. researchgate.netnih.gov
Table of Research Findings on Eltanexor, (Z)- Mechanisms
| Mechanistic Aspect | Key Findings | Cell/Model System |
| Wnt/β-catenin Signaling | Reduces Wnt/β-catenin signaling; promotes nuclear retention of FoxO3a. biorxiv.orgbiorxiv.org | Colorectal cancer cells, FAP mouse model. biorxiv.orgbiorxiv.org |
| COX-2 Expression | Inhibits COX-2 expression by impairing promoter activity. biorxiv.org | Colorectal cancer cells, xenograft models, FAP mouse model. biorxiv.org |
| BCL2/MCL1 Expression | Modulates mRNA and protein levels; effects can be complex and cell-type dependent. mdpi.com | Glioblastoma cells. mdpi.com |
| ERK-CD20 Axis | Upregulates pERK and CD20. nih.gov | B-cell non-Hodgkin lymphoma cell lines. nih.gov |
| HOX Downregulation | Causes irreversible downregulation of HOX genes, leading to terminal differentiation. larvol.comnih.gov | NPM1-mutated AML models. nih.gov |
| DNA Repair Genes | Decreases mRNA and protein levels of Rad51 and Chk1. nih.gov | Acute myeloid leukemia cells. nih.gov |
| Topo IIα Localization | Promotes nuclear retention of Topoisomerase IIα. frontiersin.org | Cancer cells. frontiersin.org |
| XPO1 Degradation | Induces proteasome-mediated degradation of XPO1. biorxiv.orgnih.govresearchgate.net | HCMV-infected fibroblasts, colorectal cancer cells. biorxiv.orgresearchgate.net |
Preclinical Efficacy and Biological Activity Studies
Oncological Applications in Preclinical Models
Hematological Malignancies
Eltanexor (B607294) has demonstrated significant anti-leukemic activity in various preclinical models of Acute Myeloid Leukemia (AML). In vitro studies across 10 AML cell lines have established its potency, with IC50 values ranging from 20 to 211 nM following a 3-day exposure. apexbt.com The compound is effective against AML blasts and leukemia-initiating cells while showing minimal toxicity to normal hematopoietic stem and progenitor cells. apexbt.com
In models of NPM1-mutated AML, prolonged inhibition of XPO1 by eltanexor has been shown to be crucial for optimal anti-leukemic effects. This sustained inhibition leads to irreversible downregulation of HOX/MEIS genes, which are critical for maintaining the leukemic state, and induces terminal differentiation of the AML cells. nih.gov In vivo studies using patient-derived xenograft (PDX) models of AML have shown eltanexor's superior anti-leukemic activity, with one study noting a near-complete elimination of human AML cells in a normal karyotype AML model. apexbt.com
Furthermore, preclinical research has highlighted a synergistic effect when eltanexor is combined with the BCL-2 inhibitor venetoclax (B612062). This combination has been shown to enhance the killing of leukemia cells and extend survival in in vivo AML models. nih.gov The mechanism involves the induction of apoptosis, with western blot analysis showing an increase in cleaved caspase 3 in AML cell lines treated with eltanexor. nih.gov In a patient-derived xenograft model of AML, the combination of eltanexor and venetoclax led to a significant reduction in the percentage of human CD45+ cells in both peripheral blood and bone marrow. nih.gov
| Model Type | Key Findings | Combination Agent | Observed Effect |
|---|---|---|---|
| AML Cell Lines (In Vitro) | IC50 values of 20-211 nM. apexbt.com | N/A | Inhibition of cell viability. |
| NPM1-mutated AML Cells (In Vitro) | Irreversible HOX/MEIS downregulation. nih.gov | N/A | Induction of terminal differentiation. nih.gov |
| AML Patient-Derived Xenograft (PDX) (In Vivo) | Superior anti-leukemic activity. apexbt.com | N/A | Near-complete elimination of human AML cells in a normal karyotype model. apexbt.com |
| AML Xenograft Model (In Vivo) | Reduced tumor growth and prolonged survival. nih.gov | Venetoclax | Synergistic enhancement of apoptosis. nih.gov |
In preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), eltanexor has shown efficacy, particularly when used in combination therapies. Studies have demonstrated a significant synergistic effect when eltanexor is co-administered with the BCL-2 inhibitor, venetoclax, in DLBCL patient-derived xenografts. mdpi.com This combination leads to a reduction in tumor growth and extends survival in mouse xenograft models. nih.gov
The mechanism underlying this synergy involves the induction of apoptosis. nih.gov Immunohistochemical analysis of DLBCL xenograft tissues treated with the eltanexor-venetoclax combination revealed a significant increase in markers of apoptosis, such as cleaved caspase 3, compared to treatment with either agent alone. nih.gov Ex vivo studies on primary DLBCL patient cells have also validated the enhanced cell-killing effects of this combination. nih.gov In vitro, eltanexor has been shown to cause dose-dependent cytotoxicity in both activated B-cell (ABC) and germinal center (GC) subtypes of DLBCL cell lines. apexbt.com
| Model Type | Combination Agent | Key Findings |
|---|---|---|
| DLBCL Cell Lines (ABC and GC subtypes) (In Vitro) | N/A | Dose-dependent cytotoxicity. apexbt.com |
| DLBCL Patient-Derived Xenograft (PDX) (In Vivo) | Venetoclax | Significant synergistic effect in reducing tumor growth and prolonging survival. nih.govmdpi.com |
| Primary DLBCL Patient Cells (Ex Vivo) | Venetoclax | Enhanced and synergistic cell death. nih.gov |
Eltanexor has demonstrated potent preclinical activity in models of both B-cell and T-cell Acute Lymphoblastic Leukemia (ALL). mdpi.com In vivo studies using a large panel of pediatric ALL patient-derived xenografts (PDXs) showed that eltanexor was well-tolerated and exhibited broad activity across various ALL subtypes, including B-ALL, T-ALL, and MLL-rearranged ALL. aacrjournals.orgresearchgate.net
A key finding in preclinical ALL research is the strong synergism observed between eltanexor and the corticosteroid dexamethasone (B1670325). aacrjournals.orgaacrjournals.org This synergy has been demonstrated in both human B-ALL and T-ALL cell lines in vitro and validated in vivo using three patient-derived ALL xenografts. aacrjournals.orgnih.gov The combination of eltanexor and dexamethasone resulted in increased apoptosis compared to single-agent treatment. aacrjournals.orgnih.gov Mechanistically, the addition of eltanexor to dexamethasone was found to enhance the activity of the glucocorticoid receptor (NR3C1) and increase the inhibition of E2F-mediated transcription, which is involved in cell cycle progression and DNA replication. aacrjournals.orgnih.gov
| Model Type | Subtype | Combination Agent | Key Findings |
|---|---|---|---|
| Pediatric ALL PDX (In Vivo) | B-ALL, T-ALL, MLLr-ALL | N/A | Potent and broad anti-leukemic activity. aacrjournals.orgresearchgate.net |
| B-ALL & T-ALL Cell Lines (In Vitro) | B-cell & T-cell | Dexamethasone | Strong synergism, leading to increased apoptosis. aacrjournals.orgnih.gov |
| Patient-Derived ALL Xenografts (In Vivo) | B-cell & T-cell | Dexamethasone | Validated synergistic effect, increased apoptosis, and enhanced NR3C1 and E2F-mediated transcriptional inhibition. aacrjournals.orgnih.gov |
Preclinical and early clinical findings suggest that eltanexor is a promising agent for Myelodysplastic Syndromes (MDS). springermedizin.de Preclinical studies have indicated that myeloid malignancies are sensitive to the inhibition of nuclear export. springermedizin.deresearchgate.net Animal models have shown that eltanexor has a broad therapeutic window and improved tolerability compared to the first-generation SINE compound, selinexor (B610770). cancernetwork.com
A significant area of investigation has been the efficacy of XPO1 inhibitors in MDS with specific genetic mutations. Research has revealed that patients with SF3B1 mutations, which are common in MDS, may be particularly sensitive to XPO1 inhibition. nih.govresearchgate.net Analysis of clinical trials for both selinexor and eltanexor showed that SF3B1 mutations were significantly associated with a response to treatment. nih.govresearchgate.net
Further preclinical work has explored combination strategies to enhance efficacy. A genome-wide CRISPR screen identified a strong synergy between eltanexor and the BCL-2 inhibitor venetoclax, particularly in SF3B1-mutant cells. researchgate.netb-s-h.org.uk In vivo testing using Sf3b1 knock-in mouse models confirmed that the combination of eltanexor and venetoclax had a preferential sensitivity for the mutant cells without causing excessive toxicity. researchgate.netresearchgate.net The underlying mechanism is thought to involve the altered export of RNA in SF3B1-mutant cells, which makes them more vulnerable to XPO1 inhibition. researchgate.netb-s-h.org.uk
| Model/Study Type | Key Focus | Key Findings |
|---|---|---|
| Animal Models | Tolerability | Broad therapeutic window and improved tolerability compared to selinexor. cancernetwork.com |
| Correlative Clinical Trial Data Analysis | SF3B1 Mutations | Significant association between SF3B1 mutations and response to XPO1 inhibitors (eltanexor and selinexor). nih.govresearchgate.net |
| CRISPR Screen & In Vitro Models | Synergistic Combinations | Identified strong synergy between eltanexor and venetoclax in SF3B1-mutant cells. researchgate.netb-s-h.org.uk |
| Sf3b1 Knock-in Mouse Model (In Vivo) | Combination Efficacy | The eltanexor and venetoclax combination showed preferential sensitivity for SF3B1-mutant cells. researchgate.netresearchgate.net |
In preclinical models of Multiple Myeloma (MM), eltanexor has shown promise as a second-generation XPO1 inhibitor. nih.gov Its mechanism of action in MM involves forcing the nuclear retention of key tumor suppressor proteins like p53, IκB, and FOXO, and reducing levels of oncoproteins such as c-Myc. karyopharm.com Preclinical animal studies indicate that eltanexor has markedly reduced penetration across the blood-brain barrier compared to selinexor, which is associated with a better tolerability profile. researchgate.net
In vivo studies using mouse models of MM demonstrated that eltanexor treatment resulted in significant inhibition of tumor growth. researchgate.net The anti-myeloma activity of eltanexor is synergistically improved when combined with other agents. For instance, eltanexor shows synergy with the alkylating agent melphalan, not only in de novo sensitive MM cell lines but also in resensitizing melphalan-resistant cell lines. karyopharm.com This effect was also observed in vivo in xenograft models and ex vivo in CD138+ MM cells from patients. karyopharm.com Strong synergy has also been noted with dexamethasone in preclinical MM models, supporting the combination's evaluation in clinical settings. researchgate.net
| Model Type | Key Findings | Combination Agent | Observed Effect |
|---|---|---|---|
| MM Mouse Models (In Vivo) | Significant inhibition of tumor growth. researchgate.net | N/A | Demonstrated single-agent activity. |
| MM Cell Lines (In Vitro) | Resensitization of resistant cells. | Melphalan | Synergistic improvement in response. karyopharm.com |
| MM Xenograft Models (In Vivo) | Enhanced anti-tumor effect. | Melphalan | Validated in vivo synergy. karyopharm.com |
| Preclinical MM Models | Enhanced anti-myeloma activity. | Dexamethasone | Strong synergistic effects. researchgate.net |
Myelodysplastic Syndromes (MDS) Models
Solid Tumor Models
Eltanexor has demonstrated significant preclinical efficacy in reducing the viability of glioblastoma (GBM) and glioblastoma stem-like cells (GSCs). larvol.comnih.gov Studies show that Eltanexor induces apoptosis and enhances the sensitivity of these cancer cells to standard treatments like radiotherapy and temozolomide (B1682018). larvol.comresearchgate.netmdpi.com For most GBM-derived cells tested, the half-maximal inhibitory concentration (IC50) for Eltanexor was below 100 nM. researchgate.netmdpi.comdntb.gov.uaselleckchem.com
The biological activity of Eltanexor in GBM models is linked to the inhibition of Exportin 1 (XPO1), a nuclear export protein often overexpressed in glioblastoma. nih.govmdpi.com This inhibition leads to the nuclear accumulation of tumor suppressor proteins. larvol.commdpi.com Specifically, immunofluorescence analysis of GBM cell lines treated with Eltanexor revealed a pronounced accumulation of CDKN1A, and to a lesser extent, p53 and TP53I3, within the cell nuclei. larvol.comresearchgate.netmdpi.com This nuclear retention of tumor suppressors is a plausible mechanism for the observed Eltanexor-induced apoptosis. larvol.comresearchgate.netmdpi.com
Further investigation into the mechanism of apoptosis induction by Eltanexor showed an increase in TP53-dependent signaling. nih.govresearchgate.net The compound was found to cause an induction of TP53-related genes such as TP53I3, PUMA, CDKN1A, and PML at both the mRNA and protein levels. researchgate.netmdpi.com In both GBM cell lines (U87 and U251) and patient-derived GSCs, treatment with Eltanexor led to significantly increased activity of the pro-apoptotic protease caspase-3. nih.gov
| Cell Line/Model | Key Findings |
| U87 and U251 GBM cell lines | Eltanexor effectively reduces cell viability and induces apoptosis. larvol.comnih.gov It also enhances sensitivity to radiotherapy and temozolomide. larvol.comresearchgate.net |
| Patient-Derived GSCs | Demonstrated reduced viability and increased apoptosis upon Eltanexor treatment, with IC50 values often below 100 nM. researchgate.netmdpi.comdntb.gov.ua Showed a combinatorial effect with TMZ on cell viability. mdpi.comdntb.gov.ua |
| Orthotopic U87 MG brain tumor xenograft model | Eltanexor showed potent efficacy and a significant survival benefit as a monotherapy. larvol.com |
In preclinical models of colorectal cancer (CRC), Eltanexor has shown potential as a chemopreventive agent. researchgate.netbiorxiv.org Studies utilizing Apcmin/+ mice, a model for Familial Adenomatous Polyposis (FAP), demonstrated that oral treatment with Eltanexor was well-tolerated and resulted in an approximate 3-fold reduction in tumor burden and a decrease in tumor size. researchgate.netbiorxiv.org
The biological activity of Eltanexor in these models is associated with the modulation of the Wnt/β-catenin signaling pathway. researchgate.netbiorxiv.org Research indicates that Eltanexor treatment inhibits the expression of cyclooxygenase-2 (COX-2), a common target in CRC chemoprevention, through the reduction of Wnt/β-catenin signaling. researchgate.netbiorxiv.org Furthermore, the inhibition of XPO1 by Eltanexor leads to the nuclear retention of the forkhead transcription factor O subfamily member 3a (FoxO3a), which can in turn modulate β-catenin/TCF transcriptional activity. researchgate.netbiorxiv.org
Drug sensitivity assays using tumor-derived organoids from Apcmin/+ mice revealed an increased sensitivity to Eltanexor compared to organoids derived from wild-type tissue. researchgate.netbiorxiv.org This suggests that tumors with an APC mutation are particularly reliant on XPO1 for their growth and viability. biorxiv.org
| Model | Key Findings |
| Apcmin/+ mice | Oral Eltanexor treatment reduced tumor burden by approximately 3-fold and decreased tumor size. researchgate.netbiorxiv.org |
| Apcmin/+ mice tumor-derived organoids | Showed increased sensitivity to Eltanexor compared to wild-type organoids. researchgate.netbiorxiv.org |
Preclinical studies have highlighted the promising anticancer activity of Eltanexor in models of castration-resistant prostate cancer (CRPC). ascopubs.orgkaryopharm.com This activity was also observed in cell lines resistant to abiraterone, a standard therapy for CRPC. ascopubs.orgkaryopharm.comresearchgate.net
A key mechanism underlying Eltanexor's efficacy in prostate cancer models is its impact on the androgen receptor (AR). ascopubs.orgresearchgate.net Inhibition of XPO1 by Eltanexor has been shown to reduce the levels of total androgen receptor, including the AR variant 7 (ARv7), which is often associated with resistance to androgen deprivation therapies. ascopubs.orgkaryopharm.comresearchgate.net By inhibiting the eIF4E-mediated translation of oncoprotein mRNAs, such as c-MYC, XPO1 inhibition may re-sensitize prostate cancer cells to these therapies. ascopubs.orgkaryopharm.comresearchgate.net
| Model | Key Findings |
| Prostate Cancer (PC) preclinical models | Eltanexor demonstrated promising anticancer activity. ascopubs.orgkaryopharm.com |
| Abiraterone-resistant PC cell lines | Showed sensitivity to Eltanexor, indicating potential to overcome resistance. ascopubs.orgkaryopharm.comresearchgate.net |
Eltanexor has demonstrated potent anti-cancer activity in preclinical patient-derived xenograft (PDX) mouse models of chordoma. aacrjournals.orgresearchgate.net In a study involving two different chordoma PDX models, SF8894 (derived from a recurrent clival chordoma) and CF466 (derived from a metastatic sacral chordoma), Eltanexor was effective in inhibiting tumor growth. aacrjournals.orgresearchgate.net
In the SF8894 model, Eltanexor treatment resulted in a tumor growth inhibition (TGI) of 55%. aacrjournals.orgresearchgate.net While another XPO1 inhibitor, selinexor, showed a higher TGI in this specific model, the study confirmed the anti-tumor activity of Eltanexor against this rare and challenging cancer. aacrjournals.orgfrontiersin.orgnih.gov These findings underscore the potential of targeting XPO1 as a therapeutic strategy for chordoma. larvol.comfrontiersin.orgnih.gov
| PDX Model | Origin | Eltanexor Efficacy |
| SF8894 | Recurrent clival chordoma | 55% Tumor Growth Inhibition (TGI). aacrjournals.orgresearchgate.net |
| CF466 | Metastatic sacral chordoma | Tested with selinexor, which showed 58% TGI; Eltanexor was tested in the SF8894 model. aacrjournals.orgresearchgate.net |
In Kaposi's sarcoma-associated herpesvirus (KSHV)-transformed cell lines, Eltanexor has been shown to be critical for cell survival and to inhibit cell proliferation and growth transformation. nih.govresearchgate.net The primary mechanism of action is the induction of p53-mediated cell cycle arrest. nih.govfrontiersin.org
CRISPR-Cas9 screening identified XPO1 as a vulnerable target in KSHV-transformed cells. nih.govresearchgate.net Subsequent experiments using Eltanexor confirmed that inhibiting XPO1 is essential for blocking the proliferation of these cells. nih.govresearchgate.net Furthermore, Eltanexor plays a role in the KSHV lytic cycle. Its inhibition of XPO1 leads to the nuclear retention of p62, which in turn activates TBK1 and IRF3, enhancing the innate immune response and blocking KSHV lytic replication. nih.gov This suggests Eltanexor could be a potential therapeutic agent against KSHV infection itself. nih.gov
| Cell Model | Key Findings |
| KSHV-transformed cells | Eltanexor inhibits cell proliferation and growth transformation. nih.govresearchgate.net |
| Primary KSHV infection models | Eltanexor blocks the KSHV lytic cycle by inducing an innate immunity response. nih.gov |
The inhibition of XPO1 is a strategy that has shown cytostatic and pro-apoptotic effects in human melanoma cell lines. researchgate.net Although much of the specific data refers to first-generation XPO1 inhibitors, the mechanism is directly relevant to Eltanexor. XPO1 inhibitors have been reported to induce the nuclear accumulation of the tumor suppressor protein TP53, which subsequently leads to apoptosis in human melanoma cells. frontiersin.orgresearchgate.net
This suggests that by blocking the nuclear export of key tumor suppressors, Eltanexor can trigger programmed cell death in melanoma cells, highlighting its potential as a therapeutic agent for this malignancy. frontiersin.org
| Cell Line | Key Findings |
| Human melanoma cell lines | XPO1 inhibitors induce nuclear accumulation of TP53, leading to apoptosis. frontiersin.orgresearchgate.net |
| A375 and CHL-1 melanoma cell lines | Studies with other XPO1 inhibitors demonstrated cytostatic and pro-apoptotic effects with specific IC50 values for apoptosis induction. researchgate.net |
Kaposi's Sarcoma-Associated Herpesvirus-Transformed Cell Lines
Non-Oncological Preclinical Applications
Eltanexor, a second-generation selective inhibitor of nuclear export (SINE), has demonstrated significant antiviral effects against Human Cytomegalovirus (HCMV) in preclinical research. nih.gov HCMV is an opportunistic pathogen that can lead to life-threatening conditions in individuals with compromised immune systems. nih.gov Current antiviral treatments that target viral DNA synthesis are often limited by the emergence of resistant viral mutants. nih.gov
Studies have shown that eltanexor effectively curtails HCMV replication in human foreskin fibroblast (HFF) cells in a dose-dependent fashion. nih.gov The compound's half-maximal inhibitory concentration (IC50) was determined to be 0.03762 μM. nih.gov The mechanism of action does not appear to involve the inhibition of viral entry into the host cell or the nuclear import of viral DNA. Instead, eltanexor suppresses the transcription and protein expression of viral immediate-early (IE), early (E), and late (L) genes, which ultimately prevents the production of new infectious virions. nih.gov
Specifically, eltanexor treatment was found to inhibit the expression of key viral proteins, including IE2/86 (encoded by UL122), the early protein pp52 (UL44), and the late proteins pp71 (UL82) and pp65 (UL83). nih.gov This inhibition occurs at the early stages of infection, with a notable impact on the expression of IE2, which is critical for the progression of the viral replication lifecycle. nih.gov The antiviral activity is linked to eltanexor's ability to promote the proteasome-mediated degradation of the nuclear export protein XPO1. nih.govnih.gov This action leads to the nuclear retention of interferon regulatory factor 3 (IRF-3), subsequently boosting the expression of type I interferons and interferon-stimulating genes such as ISG15 and ISG54, revealing a novel antiviral mechanism. nih.gov
Table 1: Effect of Eltanexor on HCMV Protein Expression
This table summarizes the dose-dependent inhibitory effect of Eltanexor on the expression of key HCMV viral proteins in infected human foreskin fibroblasts.
| Viral Protein Class | Protein Target | Observed Effect of Eltanexor |
|---|---|---|
| Immediate-Early (IE) | IE2/86 (UL122) | Dose-dependent inhibition of expression nih.gov |
| Early (E) | pp52 (UL44) | Dose-dependent inhibition of expression nih.gov |
| Late (L) | pp71 (UL82) | Dose-dependent inhibition of expression nih.gov |
| Late (L) | pp65 (UL83) | Dose-dependent inhibition of expression nih.gov |
Anti-Osteoclast Effects in Osteoporosis Models (e.g., Ovariectomized Mice)
Eltanexor has been investigated for its potential therapeutic effects in osteoporosis, a disease characterized by reduced bone mass and increased fragility due to excessive bone resorption by osteoclasts. nih.govnih.gov Research has focused on its ability to inhibit osteoclast formation and function. nih.gov
In in vitro studies using bone marrow macrophages (BMMs), eltanexor was shown to inhibit the formation and activity of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL) in a dose-dependent manner. nih.govnih.gov Importantly, this inhibitory effect occurred at concentrations that did not induce cell death. nih.gov
The in vivo efficacy of eltanexor was evaluated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. nih.gov In this model, ovariectomy leads to a significant decrease in femoral bone mass, a reduction in the bone volume to total volume ratio (BV/TV), a lower number of bone trabeculae, and an increase in connective tissue density. nih.gov Treatment with eltanexor was found to attenuate this ovariectomy-induced bone loss. nih.gov
The underlying mechanism involves eltanexor's primary function as an XPO1 inhibitor. nih.gov By blocking XPO1, eltanexor traps the nuclear factor-κB (NF-κB) inhibitor, IκBα, within the nucleus, protecting it from degradation. nih.gov This prevents the activation of the NF-κB signaling pathway, which is crucial for osteoclast development. nih.gov The suppression of NF-κB activity subsequently inhibits essential transcription factors for osteoclastogenesis, namely NFATc1 and c-Fos, leading to the downregulation of genes and proteins related to bone resorption. nih.gov
Table 2: In Vitro Inhibition of Osteoclast Formation by Eltanexor
This table shows the dose-dependent effect of Eltanexor on the formation of tartrate-resistant acid phosphatase (TRAcP)-positive multinucleated osteoclasts from bone marrow macrophages (BMMs) stimulated with RANKL.
| Eltanexor Concentration | Outcome |
|---|---|
| Control (0 μM) | Normal formation of TRAcP+ multinucleated cells nih.gov |
| Increasing Concentrations | Dose-dependent inhibition of osteoclast formation nih.gov |
| Effective Inhibitory Concentration | No cytotoxic effect observed nih.gov |
Table 3: Effect of Eltanexor on Bone Parameters in Ovariectomized (OVX) Mice
This table summarizes the findings from micro-CT analysis of femurs in an OVX mouse model of osteoporosis, comparing vehicle-treated OVX mice to those treated with Eltanexor.
| Parameter | OVX + Vehicle Group | OVX + Eltanexor Group |
|---|---|---|
| Femoral Bone Mass | Significantly decreased nih.gov | Attenuated bone loss nih.gov |
| Bone Volume/Total Volume (BV/TV) | Significantly diminished nih.gov | Attenuated reduction nih.gov |
| Number of Bone Trabeculae | Decreased nih.gov | Attenuated reduction nih.gov |
Preclinical Pharmacology and Pharmacokinetic Profile
Oral Bioavailability and Absorption in Animal Models
Eltanexor (B607294) is an orally bioavailable compound. selleckchem.comselleckchem.comguidetopharmacology.org Preclinical studies in animal models, including rats and monkeys, have established its oral bioavailability. selleckchem.comselleckchem.com Following oral administration, eltanexor has shown pharmacokinetic properties similar to selinexor (B610770). selleckchem.comselleckchem.comnih.gov However, a key difference lies in its improved tolerability profile in animal studies, which is attributed to its reduced penetration into the central nervous system. selleckchem.comselleckchem.comharvard.edu This improved tolerability, characterized by less body weight loss and better food consumption compared to selinexor-treated animals, allows for more frequent dosing and a longer duration of exposure at higher levels. karyopharm.comkaryopharm.com Studies in mice with DSS-induced colitis have shown that oral administration of eltanexor leads to therapeutic levels in the colon tissue for over 12 hours. researchgate.net Furthermore, eltanexor does not appear to accumulate in plasma after repeated dosing in animal models. selleckchem.comselleckchem.com
Distribution and Tissue Penetration (e.g., Blood-Brain Barrier) in Preclinical Species
A defining feature of eltanexor's pharmacokinetic profile is its minimal penetration of the blood-brain barrier (BBB). harvard.edukaryopharm.comcancernetwork.comkaryopharm.com Preclinical animal models have consistently demonstrated that eltanexor has a markedly reduced ability to cross the BBB, with some studies reporting an approximately 30-fold lower penetration compared to selinexor. selleckchem.comselleckchem.comresearchgate.netresearchgate.net This characteristic is believed to be a primary reason for its improved tolerability in preclinical species, as it limits central nervous system-mediated side effects. selleckchem.comselleckchem.comguidetopharmacology.orgharvard.edu The low CNS penetrance makes eltanexor a candidate for treating cancers outside of the central nervous system. harvard.edu While advantageous for non-CNS malignancies, this property makes it less suitable for primary brain tumors. harvard.edu Despite its low BBB penetration, preclinical studies in glioblastoma models have suggested its potential efficacy. nih.gov
Pharmacodynamic Markers of XPO1 Inhibition in Preclinical Systems
Eltanexor functions by inhibiting the nuclear export protein XPO1, which leads to the nuclear accumulation of tumor suppressor proteins. karyopharm.comkaryopharm.comcancernetwork.com This mechanism of action has been confirmed in various preclinical systems. In vitro and in vivo studies have shown that eltanexor treatment leads to the nuclear retention of key tumor suppressor proteins such as p53, IκBα, p21, and CDKN1A. harvard.edunih.govantengene.comprnewswire.comnih.gov For instance, immunofluorescence studies in glioblastoma cell lines treated with eltanexor revealed a significant accumulation of CDKN1A and, to a lesser extent, p53 in the cell nucleus. nih.gov This nuclear accumulation reactivates and amplifies their tumor suppressor functions, ultimately leading to selective apoptosis in cancer cells while largely sparing normal cells. harvard.edukaryopharm.com
Furthermore, eltanexor has been shown to modulate the expression of other critical proteins. In preclinical models of acute myeloid leukemia (AML), eltanexor treatment led to an increase in p53 and a decrease in MCL1 protein levels. nih.gov In glioblastoma cells, treatment with eltanexor induced the gene expression of XPO1, likely as a compensatory response. mdpi.com The inhibition of XPO1 by eltanexor has also been linked to the upregulation of tumor-suppressive microRNAs, such as miR-145, in pancreatic cancer cells. oncotarget.com These findings serve as pharmacodynamic markers, confirming that eltanexor effectively engages its target and initiates downstream signaling pathways consistent with XPO1 inhibition.
Comparative Pharmacokinetics with First-Generation SINE Compounds in Preclinical Studies
When compared to first-generation SINE compounds, most notably selinexor, eltanexor exhibits a distinct pharmacokinetic profile in preclinical studies. While both compounds are orally bioavailable and share similar mechanisms of action by inhibiting XPO1, their distribution and tolerability profiles differ significantly. selleckchem.comselleckchem.comnih.govharvard.edukaryopharm.comkaryopharm.com
The most prominent difference is the significantly lower penetration of the blood-brain barrier by eltanexor, which is approximately 30-fold less than that of selinexor. selleckchem.comselleckchem.comresearchgate.netresearchgate.net This reduced CNS exposure is directly linked to an improved tolerability profile in animal models, with animals treated with eltanexor showing less anorexia, weight loss, and malaise compared to those treated with selinexor. selleckchem.comselleckchem.comkaryopharm.comkaryopharm.comcancernetwork.com This improved tolerability allows for more frequent dosing schedules and prolonged exposure to the drug at higher levels. nih.govkaryopharm.comkaryopharm.com
In terms of efficacy, preclinical studies have suggested that eltanexor may have superior anti-leukemic activity and better tolerability in AML patient-derived xenograft (PDX) models compared to selinexor. selleckchem.comselleckchem.com Some research also suggests that eltanexor may be more effective than selinexor in certain cancer models, such as glioblastoma, despite its lower BBB permeability. nih.govresearchgate.net However, for CNS tumors, selinexor remains the preferred agent due to its ability to cross the BBB. harvard.edu
Preclinical Resistance Mechanisms and Strategies to Overcome Resistance
Identification of Intrinsic and Acquired Resistance Mechanisms in Preclinical Models
While specific studies detailing intrinsic and acquired resistance mechanisms exclusively for Eltanexor (B607294) are emerging, data from the broader class of SINE compounds, including the first-generation inhibitor Selinexor (B610770), provide valuable insights. In selinexor-refractory multiple myeloma patients, upregulation of XPOT (a tRNA transporter) and KPNB1 (encoding a nucleocytoplasmic transporter) has been observed, suggesting that cancer cells may develop alternative nuclear export pathways to circumvent XPO1 inhibition. oaepublish.com Additionally, pathways related to mRNA splicing and capping were found to be upregulated in resistant cells. oaepublish.com
In ovarian cancer models, resistance to SINE compounds has been linked to the activation of the neuregulin 1 (NRG1)/Erb-B2 receptor tyrosine kinase 3 (ERBB3) pathway. oaepublish.com Furthermore, the upregulation of the NFκB pathway has been identified as a resistance mechanism in osteosarcoma cell lines, providing a rationale for combination therapies. oaepublish.com
Strategies for Overcoming Drug Resistance in Preclinical Settings
To counteract resistance and enhance the therapeutic efficacy of Eltanexor, several preclinical strategies are being explored, primarily focusing on combination therapies that target key cellular pathways.
Combining Eltanexor with agents that modulate oncogenic pathways has shown synergistic effects in various preclinical models. For instance, in pancreatic ductal adenocarcinoma (PDAC) models resistant to the KRASG12D inhibitor MRTX1133, Eltanexor treatment reversed this resistance, leading to suppressed proliferation in both 2D and 3D cell cultures. asco.org This combination resulted in the suppression of a broader range of MAPK pathway substrates and a reduction in the protein expression of KRAS downstream effectors. asco.org
In diffuse large B-cell lymphoma (DLBCL), inhibiting XPO1 with Eltanexor has been shown to significantly decrease the expression of the oncogene MYBL1, suggesting that the XPO1/MYBL1 signaling axis is a potential therapeutic target. larvol.com Furthermore, Eltanexor has demonstrated synergy with inhibitors of the PI3K and MAPK pathways in multi-cell type tumor spheroids. biorxiv.orglarvol.com
XPO1 inhibition has been shown to decrease the DNA damage repair (DDR) response in cancer cells, sensitizing them to DNA-damaging agents. aacrjournals.orgmdpi.com Preclinical studies have demonstrated that Eltanexor can induce DNA damage in acute myeloid leukemia (AML) cells. nih.gov This is achieved, in part, by decreasing the mRNA and protein levels of key DDR proteins such as CHK1, WEE1, and RAD51. nih.gov
This effect forms the basis for combining Eltanexor with DNA-damaging chemotherapies or PARP inhibitors. In colorectal cancer patient-derived xenograft (PDX) models, the combination of Eltanexor with the topoisomerase-I inhibitor irinotecan (B1672180) resulted in a significant decrease in tumor growth rate compared to either agent alone. aacrjournals.org This was accompanied by an increase in markers of DNA damage (pH2AX) and cell cycle arrest (p21). aacrjournals.org Similarly, synergistic interactions have been observed between Eltanexor and PARP inhibitors in certain cancer models. biorxiv.orglarvol.com
Hypoxia, a common feature of the tumor microenvironment, is a known driver of drug resistance. nih.govupol.czmdpi.com While direct studies on Eltanexor's ability to overcome hypoxia-induced resistance are limited, research on the first-generation SINE inhibitor, Selinexor, has shown that it can reverse hypoxia-induced resistance to the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models. researchgate.netwustl.edu This provides a strong rationale for investigating Eltanexor in hypoxic tumors, as it is expected to have a similar, if not improved, capacity to resensitize cancer cells to other therapies in low-oxygen conditions. mdpi.comresearchgate.net
A key strategy for overcoming resistance and improving efficacy is to tailor combination therapies based on the specific genetic makeup of a patient's tumor.
SF3B1-mutant Myelodysplastic Syndromes (MDS): Clinical trials have revealed that patients with high-risk MDS harboring SF3B1 mutations are particularly responsive to XPO1 inhibitors like Eltanexor. researchgate.netnih.govresearchgate.net Preclinical research suggests this sensitivity is due to an altered RNA export process in these mutant cells. researchgate.netresearchgate.net To leverage this, a CRISPR screen identified that inhibiting the anti-apoptotic proteins BCL2 and BCL-XL greatly synergized with Eltanexor in SF3B1-mutant cell lines. larvol.comresearchgate.net In vivo studies using mouse models with the Sf3b1 K700E mutation confirmed that the combination of Eltanexor and the BCL2 inhibitor Venetoclax (B612062) showed preferential activity against the mutant cells without causing excessive toxicity. researchgate.netnih.govresearchgate.net
NPM1-mutated Acute Myeloid Leukemia (AML): In AML with NPM1 mutations, the mutant NPM1c protein is aberrantly located in the cytoplasm due to its interaction with XPO1. biorxiv.orgnih.govnih.gov This interaction is crucial for maintaining high levels of HOX gene expression, which drives the leukemic state. biorxiv.orgnih.govnih.gov Eltanexor disrupts this interaction, leading to the nuclear relocalization of NPM1c and subsequent downregulation of HOX genes. larvol.combiorxiv.org Preclinical studies have shown that combining Eltanexor with the BCL2 inhibitor Venetoclax leads to a synergistic reduction in cell viability and induction of apoptosis in AML cell lines and xenograft models. researchgate.netnih.gov
The following table summarizes key preclinical combination strategies for Eltanexor.
Table 1: Preclinical Combination Strategies with Eltanexor| Cancer Type | Combination Partner | Rationale / Mechanism | Key Findings | Citations |
|---|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | MRTX1133 (KRASG12D Inhibitor) | Overcoming resistance to KRAS inhibition by modulating MAPK pathway. | Reversed MRTX1133 resistance; suppressed proliferation. | asco.org |
| Colorectal Cancer (CRC) | Irinotecan (Topo-I Inhibitor) | Impairing the DNA damage repair (DDR) response. | Decreased tumor growth; increased DNA damage markers (pH2AX). | aacrjournals.org |
| Myelodysplastic Syndromes (MDS) with SF3B1 mutation | Venetoclax (BCL2 Inhibitor) | Exploiting altered RNA export and apoptosis pathway dependency. | Preferential sensitivity and synergy in SF3B1-mutant cells. | larvol.comresearchgate.netnih.govascopost.com |
| Acute Myeloid Leukemia (AML) with NPM1 mutation | Venetoclax (BCL2 Inhibitor) | Targeting aberrant NPM1c localization and BCL2 dependence. | Synergistic reduction in cell viability and induction of apoptosis. | researchgate.netnih.gov |
| Acute Myeloid Leukemia (AML) | DNA Damaging Agents | Downregulation of DDR proteins (c-Myc, CHK1, WEE1, RAD51). | Eltanexor induces DNA damage, enhancing the effect of other agents. | nih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | Targeting the XPO1/MYBL1 signaling axis. | Decreased expression of the oncogene MYBL1. | larvol.com |
Overcoming Hypoxia-Induced Resistance
Importance of Prolonged XPO1 Inhibition for Optimal Antileukemic Activity
Preclinical studies in the context of NPM1-mutated AML have highlighted the critical importance of the duration of XPO1 inhibition. nih.gov Intermittent dosing schedules, such as those used with the first-generation inhibitor Selinexor, were found to result in only a temporary disruption of the XPO1-NPM1c interaction and transient downregulation of HOX genes. biorxiv.orgnih.govnih.gov This transient effect was deemed insufficient to induce terminal differentiation and achieve a durable antileukemic response. biorxiv.orgnih.gov
In contrast, prolonged XPO1 inhibition, achievable with the more frequent dosing schedule of Eltanexor, leads to stable and irreversible HOX gene downregulation. nih.govnih.govkarger.com This sustained inhibition is necessary to induce terminal differentiation of AML blasts and has been shown to significantly prolong the survival of leukemic mice in PDX models. larvol.comnih.govkarger.com These findings underscore that maintaining a consistent and prolonged inhibition of XPO1 is essential for maximizing the therapeutic potential of Eltanexor, particularly in hematologic malignancies like NPM1-mutated AML. nih.gov
Preclinical Combination Therapy Investigations
Combinations with Chemotherapeutic Agents
Dexamethasone (B1670325) (in ALL models)
Preclinical studies have shown a strong synergistic relationship between eltanexor (B607294) and dexamethasone in both B-cell and T-cell acute lymphoblastic leukemia (ALL) models. aacrjournals.orgaacrjournals.orgmdpi.comnih.gov This combination has been observed to significantly diminish proliferation and enhance apoptosis in ALL cell lines. aacrjournals.orgresearchgate.net In vivo studies using patient-derived ALL xenografts have validated these findings, demonstrating increased apoptosis and histone depletion compared to single-agent treatments. aacrjournals.orgaacrjournals.orgnih.gov
The mechanism behind this synergy involves the enhancement of the glucocorticoid receptor (NR3C1) activity by eltanexor. aacrjournals.orgnih.gov This leads to increased inhibition of E2F-mediated transcription, which in turn strongly inhibits target genes related to the cell cycle, DNA replication, and transcriptional regulation. aacrjournals.orgnih.govresearchgate.net In contrast, combinations of eltanexor with doxorubicin (B1662922) or vincristine (B1662923) showed only moderate synergistic effects or even antagonism in some ALL cell lines. aacrjournals.org
Table 1: Eltanexor and Dexamethasone Combination in ALL Models
| Model | Key Findings | Reference |
|---|---|---|
| B-ALL & T-ALL Cell Lines | Strong synergism in diminishing proliferation and enhancing apoptosis. | aacrjournals.org |
| Patient-Derived ALL Xenografts | Increased apoptosis and histone depletion with combination therapy. | aacrjournals.orgaacrjournals.orgnih.gov |
| Mechanistic Studies | Eltanexor enhances NR3C1 activity, leading to increased inhibition of E2F-mediated transcription. | aacrjournals.orgnih.gov |
Temozolomide (B1682018) (in GBM models)
In glioblastoma (GBM) models, the combination of eltanexor and temozolomide (TMZ) has shown promising results, particularly in overcoming TMZ resistance. researchgate.netnih.govmdpi.comnih.gov While monotherapy with eltanexor effectively induces apoptosis in GBM cells, its combination with TMZ has demonstrated a combinatorial effect on the viability of GBM stem-like cells. nih.govselleckchem.comdntb.gov.ua Studies have shown that co-treatment with eltanexor and TMZ leads to a significant reduction in the viability of GBM cell lines and glioblastoma stem-like cells (GSCs). researchgate.net
Mechanistically, eltanexor has been shown to induce TP53-related genes, leading to apoptosis. nih.govnih.govdntb.gov.ua The combination therapy is believed to enhance the therapeutic efficacy against GBM. nih.govnih.gov
Table 2: Eltanexor and Temozolomide Combination in GBM Models
| Model | Key Findings | Reference |
|---|---|---|
| GBM Cell Lines (U87, U251) & GSCs | Co-treatment significantly reduced cell viability. | researchgate.net |
| GBM Stem-Like Cells | Combinatorial effect on cell viability observed. | nih.govselleckchem.comdntb.gov.ua |
| Mechanistic Studies | Eltanexor induces TP53-related genes, leading to apoptosis. | nih.govnih.govdntb.gov.ua |
CHO Chemotherapy (in B-NHL cell lines)
Preclinical investigations in B-cell non-Hodgkin lymphoma (B-NHL) cell lines have demonstrated that SINE compounds, including eltanexor, synergize with CHO chemotherapy (cyclophosphamide, doxorubicin, vincristine). nih.govaacrjournals.org This combination has shown enhanced anti-tumor activity in vitro. nih.govaacrjournals.org
Table 3: Eltanexor and CHO Chemotherapy in B-NHL Cell Lines
| Model | Key Findings | Reference |
|---|---|---|
| B-NHL Cell Lines | Synergistic anti-tumor activity with CHO chemotherapy. | nih.govaacrjournals.org |
Decitabine (B1684300) (in AML models)
In acute myeloid leukemia (AML) models, sequential treatment with the hypomethylating agent decitabine followed by an XPO1 inhibitor like eltanexor has been shown to enhance anti-leukemic effects. frontiersin.orgnih.gov This approach has demonstrated increased mouse survival in xenograft models compared to selinexor (B610770) (a related SINE compound) alone. frontiersin.org In primary AML cells, pretreatment with decitabine followed by selinexor reduced cell viability. frontiersin.org The proposed mechanism involves the re-expression of epigenetically silenced tumor suppressor proteins. nih.gov
Table 4: Eltanexor and Decitabine Combination in AML Models
| Model | Key Findings | Reference |
|---|---|---|
| MV4-11 Xenograft Model | Sequential treatment with decitabine and selinexor increased mouse survival. | frontiersin.org |
| Primary AML Cells | Decitabine pretreatment followed by selinexor reduced cell viability. | frontiersin.org |
| Mechanistic Hypothesis | Re-expression of epigenetically silenced tumor suppressor proteins. | nih.gov |
Combinations with Targeted Therapies
BCL-2 Inhibitors (e.g., Venetoclax (B612062) in AML and DLBCL models)
The combination of eltanexor with the BCL-2 inhibitor venetoclax has shown significant synergistic effects in various hematologic malignancy models. researchgate.netashpublications.orgnih.govashpublications.orgnih.gov In both acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) models, co-treatment with eltanexor and venetoclax led to a loss of cell viability and an increase in apoptosis. researchgate.netashpublications.orgnih.govashpublications.orgnih.gov This enhanced cell death resulted in a loss of clonogenicity in in vitro assays. ashpublications.orgnih.govashpublications.orgnih.gov
In vivo, the combination treatment reduced tumor growth in both AML and DLBCL xenografts. researchgate.netashpublications.orgnih.govashpublications.orgnih.gov Mechanistically, this synergy is associated with the activation of p53 and a loss of MCL1. ashpublications.orgnih.govashpublications.orgnih.gov Furthermore, studies have indicated that XPO1 inhibitors like eltanexor can induce DNA damage, which is enhanced by venetoclax, providing another layer to the synergistic anti-leukemic activity. nih.gov This combination has also been validated in primary AML and DLBCL patient cells, providing a strong rationale for clinical investigation. ashpublications.orgnih.govashpublications.orgnih.gov
Table 5: Eltanexor and Venetoclax Combination in AML and DLBCL Models
| Model | Key Findings | Reference |
|---|---|---|
| AML & DLBCL Cell Lines | Synergistic loss of viability and increased apoptosis. | researchgate.netashpublications.orgnih.govashpublications.orgnih.gov |
| AML & DLBCL Xenografts | Reduction in tumor growth. | researchgate.netashpublications.orgnih.govashpublications.orgnih.gov |
| Primary AML & DLBCL Patient Cells | Enhanced effects of the combination validated. | ashpublications.orgnih.govashpublications.orgnih.gov |
| Mechanistic Studies | Activation of p53, loss of MCL1, and enhanced DNA damage. | ashpublications.orgnih.govashpublications.orgnih.govnih.gov |
CDK4/6 Inhibitors (e.g., Abemaciclib (B560072) in chordoma models)
Preclinical studies have explored the combination of SINE compounds, including eltanexor, with the CDK4/6 inhibitor abemaciclib in patient-derived xenograft (PDX) models of chordoma. frontiersin.orgnih.govnih.gov Chordoma is a rare bone cancer with limited treatment options. frontiersin.orgnih.govnih.gov The rationale for this combination is based on the near-universal loss of CDKN2A and p16 in chordomas, leading to the activation of CDK4/6. frontiersin.orgnih.gov
| Chordoma Model | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|
| Various PDX Models | Selinexor + Abemaciclib | 78-92% | frontiersin.orgresearchgate.net |
| SF8894 | Eltanexor (single agent) | Significant Reduction | frontiersin.orgnih.gov |
Proteasome Inhibitors (e.g., Bortezomib (B1684674) in chordoma models)
The combination of SINE compounds with the proteasome inhibitor bortezomib has also been investigated in preclinical chordoma models. frontiersin.orgnih.govresearchgate.net This combination is rationalized by the fact that both agents can impact the NF-κB pathway, and bortezomib has shown inhibitory effects on chordoma cell line proliferation. researchgate.net Studies demonstrated the preclinical effectiveness of SINE compounds as single agents or in combination with bortezomib in various chordoma PDX models. frontiersin.orgnih.govresearchgate.netlarvol.com
BET Antagonists (e.g., INCB057643 in HGBCL-DH cells)
In models of high-grade B-cell lymphoma with MYC and BCL2 rearrangements (HGBCL-DH), a particularly aggressive type of lymphoma, the combination of eltanexor with the BET antagonist INCB057643 has shown synergistic effects. researchgate.netnih.govpatsnap.comresearchgate.net This combination led to a decrease in cell viability and an increase in apoptosis in HGBCL-DH cells, irrespective of their TP53 mutation status. larvol.comresearchgate.netnih.govpatsnap.comresearchgate.net A key mechanism underlying this synergy is the functional inhibition of MYC. researchgate.netnih.gov
| Cell Line | Combination | Observed Effect | Reference |
|---|---|---|---|
| HGBCL-DH cells (TP53 mutated and wild-type) | Eltanexor + INCB057643 | Decreased cell viability, increased apoptosis | larvol.comresearchgate.netnih.govpatsnap.comresearchgate.net |
KRAS G12C Inhibitors (e.g., AMG510, MRTX1257)
Preclinical studies have indicated that combining the XPO1 inhibitor selinexor with KRAS G12C inhibitors like AMG510 (sotorasib) and MRTX1257 results in potent antitumor effects in cancer models with KRAS G12C mutations. nih.govresearchgate.net This combination has been shown to synergistically suppress the proliferation of KRAS G12C-mutant cancer cell lines. researchgate.net Mechanistically, the combination therapy suppressed cell growth signaling, downregulated cell-cycle markers, and led to the nuclear accumulation of the tumor suppressor protein Rb. nih.govresearchgate.net In an in vivo xenograft model, the combination of selinexor and sotorasib (B605408) reduced tumor burden and improved survival. nih.gov While these studies primarily focused on selinexor, they provide a strong rationale for investigating eltanexor in similar combinations.
FLT3 Inhibitors
In the context of Acute Myeloid Leukemia (AML) with FLT3 mutations, combining XPO1 inhibitors with FLT3 inhibitors has shown promise. researchgate.netnih.govfrontiersin.org Preclinical models of FLT3-mutant AML have demonstrated synergistic effects with this combination. researchgate.net Studies have shown that AML cells with FLT3 mutations are more sensitive to XPO1 inhibitors, and dual targeting of XPO1 and FLT3 can significantly extend the survival of AML mice. frontiersin.org This suggests a viable therapeutic strategy for this high-risk patient population. researchgate.net While some studies mention the potential of combining eltanexor with FLT3 inhibitors, the detailed preclinical data in the provided search results primarily focus on selinexor. researchgate.netmdpi.com
Combinations with Immunotherapies (e.g., CAR T cells)
The interaction between eltanexor and immunotherapies, specifically Chimeric Antigen Receptor (CAR) T-cell therapy, has been a subject of preclinical investigation.
Impact on Tumor Cell Sensitivity to CAR T cells
Studies have shown that while the simultaneous combination of SINE compounds like eltanexor with CAR T-cells can be toxic to the CAR T-cells themselves, a sequential approach is beneficial. nih.govnih.gov Pre-treating CD19-positive malignant cells with eltanexor significantly increased their sensitivity to CAR T-cell-mediated cytotoxicity. nih.govnih.gov This enhanced killing effect was accompanied by a decrease in the exhaustion of CAR T-cells. nih.govnih.gov
The mechanism for this increased sensitivity involves several factors. Eltanexor pre-treatment led to increased cytokine release (TNF-α and IFN-γ) from CAR T-cells upon engagement with tumor cells. nih.gov Furthermore, the expression of exhaustion markers on CAR T-cells, such as LAG-3, PD-1, and Tim-3, was decreased when the target tumor cells had been pre-treated with eltanexor. nih.gov
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| Simultaneous Eltanexor and CAR T-cell co-culture | Toxicity to CAR T-cells, impaired function | nih.govnih.gov |
| Tumor cell pre-treatment with Eltanexor | Increased cytotoxicity of CAR T-cells | nih.govnih.gov |
| Tumor cell pre-treatment with Eltanexor | Decreased exhaustion of CAR T-cells | nih.govnih.gov |
| Tumor cell pre-treatment with Eltanexor | Increased cytokine secretion by CAR T-cells | nih.gov |
Potential for Suppressing CAR T-cell Cytotoxicity at Higher Concentrations
While pre-treatment of cancer cells with eltanexor has been shown to enhance the cytotoxic effects of CAR T-cell therapy, the simultaneous administration of eltanexor with CAR T-cells can have a detrimental impact on CAR T-cell function, particularly at higher concentrations. nih.govresearchgate.net Studies have shown that when CAR T-cells and tumor cells are co-cultured with eltanexor, the cytotoxic capabilities of the CAR T-cells can be abrogated. nih.gov
For instance, in studies involving various leukemia and lymphoma cell lines (Nalm-6, Reh, Daudi, and Raji), the simultaneous presence of eltanexor at concentrations as low as 0.05 µM led to a decrease in CAR T-cell cytotoxicity. researchgate.net Higher concentrations of eltanexor (0.1 µM on Reh cells and 0.5 µM on Daudi cells) were found to completely abolish the lytic effects of the CAR T-cells. nih.gov This suppressive effect is attributed to the toxicity of SINE compounds towards CAR T-cells themselves, which impairs their function, including their ability to kill target cells and release essential cytokines. nih.govnih.gov
This finding suggests that a concurrent treatment regimen of eltanexor and CAR T-cell therapy may not be advisable. nih.gov The direct toxicity of eltanexor to CAR T-cells at certain concentrations highlights the importance of a sequential administration strategy to maximize the anti-tumor effects of both agents. nih.govnih.gov
Combinations with Radiotherapy (in GBM cells)
Preclinical research has demonstrated that eltanexor can significantly enhance the sensitivity of glioblastoma (GBM) cells to radiotherapy. nih.govnih.govdntb.gov.uaresearchgate.net This suggests a potential role for eltanexor as a radiosensitizer in the treatment of this aggressive brain tumor.
In vitro studies have shown that pretreating GBM cell lines with eltanexor before irradiation leads to a significant increase in cell death compared to radiotherapy alone. nih.govnih.govdntb.gov.uaresearchgate.net This enhanced radiosensitivity was observed in established GBM cell lines. nih.govnih.govdntb.gov.uaresearchgate.net The mechanism behind this sensitization is believed to involve the induction of apoptosis by eltanexor, which lowers the threshold for radiation-induced cell killing. nih.govselleckchem.com
The effective concentrations of eltanexor for achieving radiosensitization were found to be in the nanomolar range, with IC50 values for most tested GBM-derived cells falling below 100 nM. nih.govnih.govresearchgate.net These findings indicate that eltanexor can be combined with current adjuvant radiotherapy to potentially provide a more effective therapeutic strategy for GBM. nih.govlarvol.com
Synergistic Mechanisms of Combination Regimens
The synergistic effects of eltanexor in combination with other therapies stem from its fundamental mechanism of action as a SINE compound, which involves the inhibition of Exportin-1 (XPO1). nih.govlarvol.com This inhibition leads to the nuclear retention and activation of tumor suppressor proteins and the sequestration of oncoprotein mRNAs, ultimately inducing apoptosis in cancer cells. nih.govmdpi.com
With CAR T-cell Therapy (Sequential Treatment):
When tumor cells are pre-treated with eltanexor before the introduction of CAR T-cells, several synergistic mechanisms are at play:
Enhanced Cytotoxicity: Pre-treatment with eltanexor renders tumor cells more susceptible to CAR T-cell-mediated killing. nih.gov
Reduced CAR T-cell Exhaustion: The expression of exhaustion markers on CAR T-cells, such as LAG-3, PD-1, and Tim-3, is decreased when they encounter tumor cells pre-treated with eltanexor. nih.govnih.gov This suggests that eltanexor can help maintain the persistence and functionality of CAR T-cells.
Increased Cytokine Secretion: The sequential combination leads to an increase in the secretion of effector cytokines by CAR T-cells, which is indicative of improved anti-tumor activity. nih.gov
With Radiotherapy and Chemotherapy in Glioblastoma:
In GBM, eltanexor's synergy with radiotherapy and chemotherapy is primarily attributed to:
Induction of Apoptosis: Eltanexor induces apoptosis in GBM cells, likely through a p53-dependent pathway. nih.govnih.govdntb.gov.uaresearchgate.net This involves the nuclear accumulation and activation of proteins like p53, CDKN1A, and Tp53i3, which primes the cells for death by other agents. nih.govlarvol.com
Overcoming Resistance: By inducing apoptosis, eltanexor can help overcome the inherent resistance of GBM cells to treatments like temozolomide (TMZ). nih.govmdpi.com
With Other Targeted Agents:
Eltanexor has also shown synergy with other targeted therapies in various hematological malignancies:
With Dexamethasone in Acute Lymphoblastic Leukemia (ALL): Eltanexor demonstrates strong synergism with dexamethasone in both B-ALL and T-ALL cell lines. mdpi.comaacrjournals.orgaacrjournals.org The combination enhances the activity of the glucocorticoid receptor (NR3C1) and leads to increased inhibition of E2F-mediated transcription, which is crucial for cell cycle progression and DNA replication. aacrjournals.orgaacrjournals.org
With BCL-2 Inhibitors (Venetoclax) in Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML): In SF3B1-mutant MDS and AML, eltanexor shows synergy with the BCL-2 inhibitor venetoclax. larvol.commdpi.com This combination has been shown to have preferential sensitivity for SF3B1 mutant cells. larvol.com
With BET Inhibitors in High-Grade B-cell Lymphoma (HGBCL): The combination of eltanexor with the BET antagonist INCB057643 resulted in synergistic decreases in cell viability and increased apoptosis in HGBCL cells. larvol.com
Below is a table summarizing the synergistic mechanisms of eltanexor in various combination regimens.
| Combination Regimen | Cancer Type | Synergistic Mechanism |
| Sequential Eltanexor and CAR T-cell Therapy | CD19-positive malignancies | Enhanced tumor cell susceptibility to CAR T-cell killing, reduced CAR T-cell exhaustion marker expression (LAG-3, PD-1, Tim-3), and increased cytokine secretion. nih.govnih.gov |
| Eltanexor and Radiotherapy | Glioblastoma (GBM) | Induction of apoptosis in GBM cells through a p53-dependent pathway, leading to increased radiosensitivity. nih.govnih.govdntb.gov.uaresearchgate.net |
| Eltanexor and Dexamethasone | Acute Lymphoblastic Leukemia (ALL) | Enhanced glucocorticoid receptor (NR3C1) activity and increased inhibition of E2F-mediated transcription. aacrjournals.orgaacrjournals.org |
| Eltanexor and Venetoclax (BCL-2 inhibitor) | Myelodysplastic Syndrome (MDS), Acute Myeloid Leukemia (AML) | Preferential sensitivity in SF3B1 mutant cells. larvol.commdpi.com |
| Eltanexor and INCB057643 (BET inhibitor) | High-Grade B-cell Lymphoma (HGBCL) | Decreased cell viability and increased apoptosis. larvol.com |
| Eltanexor and Temozolomide (TMZ) | Glioblastoma (GBM) | Induction of apoptosis overcomes resistance to TMZ. nih.govmdpi.com |
Advanced Research Areas and Future Directions
Discovery and Characterization of Novel Eltanexor (B607294), (Z)- Analogs and Derivatives
The development of Eltanexor, (Z)- (also known as KPT-8602) stemmed from the need for a better-tolerated alternative to the first-in-class SINE compound, selinexor (B610770). karyopharm.commdpi.com Eltanexor was designed to have a broad therapeutic window and minimal penetration of the blood-brain barrier. karyopharm.comnih.gov This allows for more sustained dosing compared to selinexor. karyopharm.com The core mechanism of action for SINE compounds, including Eltanexor and its analogs, involves the covalent binding to the Cys528 residue within the cargo-binding groove of the Exportin 1 (XPO1) protein. karyopharm.comcsic.es This binding event blocks the nuclear export of numerous tumor suppressor proteins and growth regulators, leading to their accumulation in the nucleus and subsequent anti-cancer effects. karyopharm.comfrontiersin.org
Research into novel analogs and derivatives is ongoing, with a focus on improving efficacy, safety, and specificity. The development of SINE compounds like Eltanexor was facilitated by a combination of traditional structure-activity relationship studies and advanced computational methods. karyopharm.com The exploration of different chemical scaffolds that can still effectively interact with the XPO1 binding pocket is a key area of research to identify new covalent inhibitors with potentially improved pharmacological properties. mdpi.comcsic.es
Structure-Activity Relationship (SAR) and Rational Design of Improved XPO1 Inhibitors
The rational design of improved XPO1 inhibitors is heavily reliant on understanding the structure-activity relationships (SAR) of existing compounds like Eltanexor, (Z)-. The interaction between the inhibitor and the Cys528 residue in the XPO1 nuclear export signal (NES)-binding cleft is a critical determinant of activity. csic.esnih.gov The development of SINE compounds, including selinexor and Eltanexor, involved creating molecules with hydrophobic trifluoromethyl groups that embed deeply into the NES-binding domain of XPO1. mdpi.com
Current research aims to build upon this knowledge to design novel inhibitors. For instance, hybrid virtual screening workflows are being employed to identify new chemical scaffolds for covalent XPO1 inhibitors, which could lead to compounds with greater diversity and potentially improved therapeutic profiles. mdpi.com The goal is to develop inhibitors that are not only potent but also highly selective, with a favorable safety profile. The discovery of non-covalent inhibitors of XPO1 also provides new avenues for designing drugs with different mechanisms of action and potentially fewer off-target effects. nih.gov
Exploration of Eltanexor, (Z)- in Novel Disease Models (beyond oncology and established non-oncology)
While the primary focus of Eltanexor, (Z)- research has been in oncology, its mechanism of action lends itself to exploration in other disease contexts. Preclinical studies have already demonstrated its potential in non-oncological conditions. For example, Eltanexor has shown promise in treating osteoporosis by inhibiting osteoclast differentiation through the nuclear accumulation of the IκBα–NF-κB p65 complex. frontiersin.org
Furthermore, research has indicated that Eltanexor can inhibit the replication of Human Cytomegalovirus (HCMV). frontiersin.org This antiviral effect is achieved by targeting XPO1 for proteasome-mediated degradation and promoting a type I interferon response. frontiersin.org The ability of Eltanexor to modulate the immune system also opens up possibilities for its use in various inflammatory and autoimmune conditions. nih.gov Future research will likely continue to uncover novel applications for Eltanexor and other XPO1 inhibitors in a wide range of diseases beyond cancer.
Deeper Understanding of Eltanexor, (Z)-Induced Programmed Cell Death Pathways (e.g., PANoptosis)
Eltanexor, (Z)- is known to induce programmed cell death (PCD) in cancer cells, primarily through apoptosis. medchemexpress.comresearchgate.net This process is often dependent on the nuclear retention and activation of tumor suppressor proteins like p53. researchgate.net However, recent research has unveiled a more complex and interconnected form of cell death known as PANoptosis, which integrates elements of pyroptosis, apoptosis, and necroptosis. frontiersin.orgresearchgate.netfrontiersin.org
Studies have shown that nuclear export inhibitors, including Eltanexor and selinexor, can induce PANoptosis in cancer models. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov This novel cell death mechanism is regulated by a multi-protein complex called the PANoptosome and can be initiated by the protein Z-DNA binding protein 1 (ZBP1). researchgate.netresearchgate.net The induction of PANoptosis by Eltanexor represents a promising therapeutic strategy, as it can potentially overcome resistance to conventional apoptosis-inducing agents and trigger a more robust anti-tumor immune response. researchgate.netresearchgate.net Further investigation into the molecular mechanisms by which Eltanexor triggers PANoptosis could lead to the development of more effective cancer therapies. frontiersin.orgresearchgate.netfrontiersin.org
Identification of Biomarkers for Preclinical Sensitivity and Resistance
To optimize the clinical application of Eltanexor, (Z)-, it is crucial to identify biomarkers that can predict a patient's sensitivity or resistance to the drug.
XPO1 Expression Levels
Overexpression of XPO1 is a common feature in many cancers and is often associated with a poor prognosis. nih.govnih.govbiorxiv.org High levels of XPO1 can lead to the increased nuclear export of tumor suppressor proteins, thereby promoting cancer cell survival and proliferation. frontiersin.orgnih.gov Consequently, tumors with high XPO1 expression may be more dependent on this protein for their survival and could, therefore, be more sensitive to inhibition by Eltanexor. nih.govnih.gov Studies have shown that high XPO1 expression correlates with response to XPO1 inhibitors in some cancer types. nih.govnih.gov For instance, in diffuse large B-cell lymphoma (DLBCL), high XPO1 expression has been associated with immune deficiency, suggesting a potential link between XPO1 levels and the tumor microenvironment. nih.gov
Genetic Mutations (e.g., SF3B1, NPM1, FLT3)
Specific genetic mutations have emerged as potential biomarkers for sensitivity to Eltanexor and other SINE compounds.
SF3B1: Mutations in the splicing factor 3B subunit 1 (SF3B1) gene, which are common in myelodysplastic syndromes (MDS), have been significantly associated with an increased response to XPO1 inhibitors like selinexor and Eltanexor. nih.govresearchgate.net In MDS patients, those with SF3B1 mutations showed a better response to treatment. nih.govresearchgate.net Mechanistically, it is hypothesized that SF3B1-mutant cells have an altered dependency on RNA export, making them more vulnerable to XPO1 inhibition. nih.govresearchgate.net Furthermore, SF3B1 mutant MDS has been shown to have higher expression of XPO1. nih.gov
NPM1: Mutations in the nucleophosmin (B1167650) (NPM1) gene are one of the most frequent genetic alterations in acute myeloid leukemia (AML). mdpi.com These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein. The second-generation XPO1 inhibitor Eltanexor has demonstrated the ability to improve survival in preclinical models of NPM1-mutant AML by causing irreversible downregulation of HOX genes. tandfonline.com
FLT3: FMS-like tyrosine kinase 3 (FLT3) mutations are also common in AML and are associated with a poor prognosis. nih.govfrontiersin.org Preclinical studies have indicated that AML cells with FLT3 mutations are more sensitive to XPO1 inhibitors than their wild-type counterparts. frontiersin.org Dual targeting of XPO1 and FLT3 has been shown to produce synergistic effects, significantly extending survival in animal models of AML. frontiersin.org
The identification and validation of these and other biomarkers will be instrumental in guiding the personalized use of Eltanexor, (Z)- in the clinic.
Investigation of Off-Target Effects and Polypharmacology in Preclinical Systems
The therapeutic action of a drug is often a result of its complex interactions with multiple cellular targets, a concept known as polypharmacology. researchgate.net While Eltanexor, (Z)- is engineered as a Selective Inhibitor of Nuclear Export (SINE) that specifically and covalently binds to cysteine-528 (Cys528) in the cargo-binding groove of Exportin 1 (XPO1), its ultimate pharmacological impact stems from the disruption of this central transport hub. mdpi.comresearchgate.net The investigation into its polypharmacology, therefore, extends beyond unintended binding partners to encompass the wide-ranging downstream consequences of its primary, on-target effect.
The on-target activity of Eltanexor, (Z)- inherently possesses a polypharmacological dimension because XPO1 is responsible for the nuclear export of over 200 different cargo proteins. mdpi.com This includes a multitude of tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs. researchgate.netcancer.gov By inhibiting this single target, Eltanexor, (Z)- modulates a vast network of cellular pathways, leading to a cascade of anti-neoplastic effects.
Preclinical research has focused on characterizing the network-level impact of XPO1 inhibition rather than identifying distinct, high-affinity off-target binding sites. The term polypharmacology in the context of Eltanexor, (Z)- is thus more accurately applied to the diverse, tissue-specific effects mediated by its intended target. researchgate.net Computational and experimental frameworks are being developed to create comprehensive polypharmacology maps for various oncology drugs, which can help identify both on-target and off-target effects and predict drug efficacy and toxicity. researchgate.netnih.gov While specific studies detailing unintended molecular binding partners for Eltanexor, (Z)- are not prominent, its broad therapeutic window in preclinical models suggests a high degree of selectivity for XPO1, which distinguishes it from its predecessors. prnewswire.comkaryopharm.com
Elucidation of Regulatory Networks Beyond Direct XPO1 Cargo
The mechanism of Eltanexor, (Z)- extends beyond the simple nuclear retention of its direct XPO1 cargo. Research is uncovering its influence on broader regulatory networks that are critical for cancer cell proliferation and survival.
A key area of investigation is the drug's impact on the translation of crucial oncoproteins. By blocking the nuclear export of the eukaryotic translation initiation factor 4E (eIF4E), Eltanexor, (Z)- effectively suppresses the cytoplasmic translation of mRNAs for oncoproteins such as c-MYC, BCL2, MCL1, and the androgen receptor (AR), including its splice variants like AR-v7. researchgate.netkaryopharm.com This action disrupts the fundamental machinery that cancer cells use to maintain their growth and survival signals.
Furthermore, preclinical studies in colorectal cancer (CRC) models have demonstrated that Eltanexor, (Z)- modulates the Wnt/β-catenin signaling pathway. researchgate.net This is achieved through the nuclear retention of the forkhead transcription factor O subfamily member 3a (FoxO3a), which can, in turn, modulate the transcriptional activity of the β-catenin/TCF complex. researchgate.net This interaction leads to a reduction in the expression of cyclooxygenase-2 (COX-2), a significant target in cancer chemoprevention. researchgate.net
In studies on pediatric renal tumors, while XPO1 inhibition proved effective, consistent nuclear accumulation of specific tumor suppressor proteins was not always observed. nih.gov This suggests that the anti-tumor effects may be mediated by broader network-level consequences, such as a G1/S phase cell cycle arrest mediated through the retinoblastoma protein (RB1). nih.gov
These findings illustrate that Eltanexor, (Z)-'s efficacy is not solely dependent on restoring the function of individual tumor suppressors but also on its ability to systematically dismantle the complex regulatory circuits that drive oncogenesis.
Table 1: Elucidated Regulatory Network Effects of Eltanexor, (Z)-
Development of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts for Broader Applications)
To better predict clinical outcomes and explore new therapeutic applications, research on Eltanexor, (Z)- has utilized advanced preclinical models that more accurately replicate human tumor biology than traditional cell lines. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have become critical tools in this effort. researcher.lifevhio.netsci-hub.se
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the genetic and phenotypic heterogeneity of the original tumor. sci-hub.se Eltanexor, (Z)- has been evaluated in PDX models for several cancers:
Hematologic Malignancies: In PDX models of acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), Eltanexor, (Z)- showed a significant synergistic effect when combined with the BCL-2 inhibitor venetoclax (B612062), leading to reduced tumor growth. mdpi.comresearchgate.net
Pediatric Renal Tumors: In PDX models of Wilms Tumor (WT), Eltanexor, (Z)- demonstrated anti-tumor activity comparable to the first-generation SINE, selinexor. nih.gov
Patient-Derived Organoid (PDO) Models: PDOs are three-dimensional (3D) in vitro cultures derived from patient tumors that recapitulate the architectural and functional complexity of the original tissue. vhio.net They offer a cost-effective and high-throughput platform for drug sensitivity screening. vhio.netsci-hub.se
Colorectal Cancer (CRC): In a key study, organoids derived from tumors of Apc min/+ mice (a model for Familial Adenomatous Polyposis) showed significantly greater sensitivity to Eltanexor, (Z)- compared to organoids derived from wild-type tissue. researchgate.net This highlights the potential of using organoid models to identify patient populations most likely to respond to treatment.
These advanced models are instrumental in validating the anti-tumor activity of Eltanexor, (Z)- in a setting that closely mirrors the human clinical condition and for testing rational drug combinations. researcher.life
Table 2: Application of Advanced Preclinical Models in Eltanexor, (Z)- Research
Comparative Analysis of Eltanexor, (Z)- with Other SINEs in Diverse Preclinical Settings
Eltanexor, (Z)- (KPT-8602) is a second-generation SINE compound, developed to improve upon the therapeutic profile of the first-in-class inhibitor, Selinexor (KPT-330). mdpi.comresearchgate.net Preclinical comparative analyses have been crucial in highlighting the distinct properties of Eltanexor, (Z)-. Other SINEs, such as Verdinexor (KPT-335) and KPT-350, have also been developed, each with unique characteristics. mdpi.comalzdiscovery.org
The most extensive comparisons have been between Eltanexor, (Z)- and Selinexor. The key differentiating factors identified in preclinical models are tolerability and blood-brain barrier (BBB) penetration.
Blood-Brain Barrier Penetration: Eltanexor, (Z)- was specifically designed for minimal BBB penetration. Preclinical studies confirmed it has approximately 30-fold less CNS penetration than Selinexor. researchgate.netnih.gov This property is advantageous for treating non-CNS tumors, as it is expected to reduce neurological side effects. alzdiscovery.orgharvard.edu
Tolerability and Dosing: In animal models, treatment with Eltanexor, (Z)- resulted in a lower percentage of body weight loss and better food consumption compared to Selinexor. prnewswire.comkaryopharm.comkaryopharm.com This improved tolerability profile allows for more frequent and sustained dosing schedules, potentially leading to a longer period of target inhibition and improved anti-tumor activity. researchgate.netkaryopharm.com
Anti-Tumor Efficacy: Despite its improved tolerability, Eltanexor, (Z)- maintains potent anti-cancer activity. In preclinical models of multiple myeloma, it achieved 97% tumor growth inhibition. researchgate.net In Wilms Tumor PDX models, its efficacy was shown to be similar to that of Selinexor. nih.gov
While Selinexor remains the preferred agent for CNS malignancies due to its ability to cross the BBB, Eltanexor, (Z)-'s profile makes it a promising candidate for a broad range of other cancers. harvard.edu
Other SINE compounds have different preclinical profiles. Verdinexor, for instance, has demonstrated anticancer activity but is primarily researched for its antiviral properties. mdpi.com KPT-350 is noted for being CNS-penetrant, positioning it for potential neurological applications. alzdiscovery.org
Table 3: Preclinical Comparative Analysis of Eltanexor, (Z)- vs. Selinexor
Methodological Considerations in Eltanexor, Z Research
In Vitro Experimental Methodologies
The effect of Eltanexor (B607294) on cell viability is a primary assessment in preclinical studies. Assays such as the MTS-based colorimetric assay are commonly employed to determine the half-maximal effective concentration (EC50) of the compound in various cell lines. nih.govselleckchem.com For instance, in human foreskin fibroblasts (HFFs), Eltanexor was found to have a 50% cytotoxic concentration (CC50) of 14.06 μM. nih.gov In acute myeloid leukemia (AML) cell lines, the EC50 values for Eltanexor ranged from 20 to 211 nM after a three-day exposure. selleckchem.com Similarly, in a panel of leukemia cell lines, EC50 values were observed to be between 25 and 145 nM. medchemexpress.com Research on glioblastoma (GBM) has shown that for most GBM-derived cells, the IC50 concentrations for Eltanexor were below 100 nM. nih.gov In colorectal cancer (CRC) cell lines, Eltanexor demonstrated an IC50 within the nanomolar range across various mutational backgrounds. biorxiv.org
These assays typically involve treating cells with a range of Eltanexor concentrations for a specified period, after which cell viability is measured. nih.govselleckchem.com The data is then used to generate dose-response curves and calculate the EC50 values.
Table 1: Reported EC50/IC50/CC50 Values for Eltanexor in Various Cell Types
| Cell Type | Assay Type | Value | Reference |
|---|---|---|---|
| Human Foreskin Fibroblasts (HFFs) | CC50 | 14.06 μM | nih.gov |
| Acute Myeloid Leukemia (AML) cell lines | EC50 | 20-211 nM | selleckchem.com |
| Leukemia cell lines | EC50 | 25-145 nM | medchemexpress.com |
| Glioblastoma (GBM) derived cells | IC50 | < 100 nM | nih.gov |
Eltanexor's mechanism of action involves the induction of apoptosis, or programmed cell death. karyopharm.comcancer.gov Methodologies to study this include Caspase-Glo assays, which measure the activity of caspases, key enzymes in the apoptotic pathway. nih.govresearchgate.net In glioblastoma (GBM) and GBM stem-like cells, treatment with Eltanexor at concentrations of 10, 100, and 500 nM resulted in significantly increased caspase-3 activity. nih.govresearchgate.net
Another common technique is Western blotting to detect cleaved caspase-3, an active form of the enzyme that indicates apoptosis is underway. nih.govresearchgate.net Studies in GBM cells have shown that treatment with 500 nM Eltanexor leads to increased levels of cleaved caspase-3. nih.govresearchgate.net The appearance of cleaved PARP, a substrate of caspase-3, can also be detected by Western blot as an early indicator of apoptosis. medchemexpress.cn Furthermore, Annexin V staining followed by flow cytometry is used to quantify apoptotic cells. selleckchem.comnih.govresearchgate.net
Table 2: Methodologies for Assessing Eltanexor-Induced Apoptosis
| Assay | Purpose | Example Finding | Reference |
|---|---|---|---|
| Caspase-Glo Assay | Measures caspase-3 activity | Increased activity in GBM cells with 10-500 nM Eltanexor. nih.govresearchgate.net | nih.govresearchgate.net |
| Western Blot | Detects cleaved caspase-3 and cleaved PARP | Increased cleaved caspase-3 in GBM cells with 500 nM Eltanexor. nih.govresearchgate.net | nih.govresearchgate.netmedchemexpress.cn |
A key mechanism of Eltanexor is the inhibition of XPO1, leading to the nuclear accumulation of tumor suppressor proteins. karyopharm.comcancer.gov Immunofluorescence is a critical technique to visualize and quantify these changes in subcellular protein localization. nih.govnih.gov
In glioblastoma (GBM) cell lines treated with Eltanexor, immunofluorescence has revealed a strong accumulation of CDKN1A in the cell nucleus. nih.govresearchgate.net To a lesser extent, nuclear accumulation of p53 and Tp53i3 was also observed. nih.govresearchgate.net Similarly, in human cytomegalovirus (HCMV) infected human foreskin fibroblasts (HFFs), Eltanexor treatment was shown to increase the nuclear localization of interferon regulatory factor 3 (IRF3). nih.govresearchgate.net This technique involves staining cells with specific primary antibodies against the proteins of interest, followed by fluorescently labeled secondary antibodies and counterstaining of the nucleus with DAPI. nih.govnih.gov The ratio of nuclear to cytoplasmic fluorescence can then be quantified. researchgate.net
Table 3: Proteins with Altered Subcellular Localization due to Eltanexor
| Protein | Cell Type | Observation | Reference |
|---|---|---|---|
| p53 | Glioblastoma (U87, U251) | Nuclear accumulation | nih.govresearchgate.net |
| CDKN1A | Glioblastoma (U87, U251, GSC 74) | Strong nuclear accumulation | nih.govresearchgate.net |
To understand the downstream effects of Eltanexor on cellular processes, quantitative polymerase chain reaction (qPCR) is used to analyze changes in gene expression. This method allows for the precise measurement of mRNA levels of specific genes. nih.govnih.gov
In studies on glioblastoma (GBM) cells, qPCR was used to analyze the expression of TP53 and related genes following treatment with 100 nM Eltanexor. nih.gov These analyses revealed increased transcription levels of TP53, TP53i3, PUMA, CDKN1A (p21), and PML. nih.govresearchgate.net In the context of viral infections, qPCR has been employed to quantify the transcript levels of viral genes. nih.gov In human cytomegalovirus (HCMV) infected cells, Eltanexor treatment was shown to affect the transcript levels of immediate-early, early, and late viral genes. nih.govresearchgate.net For instance, while the transcript levels of UL123 were not significantly affected, UL122 transcript levels were reduced after 36 hours post-infection. nih.govresearchgate.net
Table 4: Genes with Altered Expression Following Eltanexor Treatment
| Gene Category | Specific Genes | Cell Type | Observation | Reference |
|---|---|---|---|---|
| TP53-related | TP53, TP53i3, PUMA, CDKN1A, PML | Glioblastoma (U87, U251, GSC 74) | Increased mRNA expression | nih.govresearchgate.net |
| HCMV Viral | UL122, UL44, UL82, UL83, UL99, UL75 | HCMV-infected HFFs | Decreased transcript levels after 36 hpi | nih.govresearchgate.net |
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in cell lysates. nih.govnih.gov In Eltanexor research, it is used to confirm the effects of the compound on its direct target, XPO1, as well as on downstream signaling pathways and viral protein expression. nih.govnih.govfrontiersin.org
Studies have shown that Eltanexor treatment can lead to a dose-dependent reduction of XPO1 protein levels. biorxiv.orgbiorxiv.org This is thought to be caused by a conformational change in XPO1 that targets it for proteasomal degradation. biorxiv.org In glioblastoma cells, Western blotting has confirmed the induction of proteins such as p53, Tp53i3, PUMA, and CDKN1A following Eltanexor treatment. nih.govresearchgate.net In the context of viral infections like HCMV, Western blotting has demonstrated that Eltanexor inhibits the expression of viral proteins, including IE2/86, pp52, pp71, and pp65, in a dose-dependent manner. frontiersin.org Furthermore, in osteoclast precursors, Western blotting has been used to analyze the effect of Eltanexor on signaling pathways, showing no significant influence on RANKL-induced activation of NF-κB and MAPK signaling pathways. nih.gov
Table 5: Proteins with Altered Expression Following Eltanexor Treatment (Western Blot)
| Protein Category | Specific Proteins | Cell Type | Observation | Reference |
|---|---|---|---|---|
| Direct Target | XPO1 | Colorectal Cancer, HCMV-infected HFFs | Decreased expression | biorxiv.orgfrontiersin.org |
| TP53-related | p53, Tp53i3, PUMA, CDKN1A, PML | Glioblastoma (U87, U251, GSC 74) | Increased expression | nih.govresearchgate.net |
| Viral Proteins (HCMV) | IE2/86, pp52, pp71, pp65 | HCMV-infected HFFs | Decreased expression | frontiersin.org |
The induction of DNA damage is another mechanism through which Eltanexor exerts its anti-cancer effects. nih.govnih.gov The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method used to measure DNA strand breaks in individual cells. nih.govresearchgate.net In this assay, damaged DNA migrates further in an electric field, creating a "comet tail." lidsen.combesjournal.com Studies in acute myeloid leukemia (AML) cell lines have shown that Eltanexor treatment induces DNA damage, as measured by the percentage of DNA in the comet tails, in a concentration-dependent manner. nih.gov
In addition to the comet assay, the phosphorylation of histone H2AX to form γ-H2AX is a well-established marker of DNA double-strand breaks. lidsen.com While direct studies on Eltanexor using the γ-H2AX assay are not detailed in the provided context, it is a common method to assess DNA damage. lidsen.com Research has also indicated that Eltanexor, in combination with PARP inhibitors, can reduce the expression of proteins involved in homologous recombination-regulated DNA damage response, such as BRCA1, BRCA2, and RAD51. nih.gov
Table 6: Methodologies for Assessing Eltanexor-Induced DNA Damage
| Assay | Purpose | Example Finding in AML Cells | Reference |
|---|
Protein Expression Analysis (e.g., Western Blot for XPO1, signaling pathway components, viral proteins)
In Vivo Preclinical Model Systems
In vivo models are indispensable for assessing the systemic effects of Eltanexor, including its impact on tumor growth, survival, and interaction with the host environment.
Xenograft models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone of Eltanexor research. chordomafoundation.orgnih.gov These models allow for the direct evaluation of the compound's activity against human malignancies in a living organism.
MV-4-11 AML (Acute Myeloid Leukemia): In a xenograft model using MV-4-11 AML cells, the combination of Eltanexor and venetoclax (B612062) was shown to effectively eliminate leukemia cells. nih.gov This was evidenced by a significant reduction in the percentage of human CD45+ cells in the peripheral blood of the treated mice. nih.govashpublications.org Western blot analysis of MV-4-11 cells treated with Eltanexor revealed alterations in apoptotic proteins, including p53 and cleaved caspase 3. nih.gov
DoHH-2 DLBCL (Diffuse Large B-cell Lymphoma): Eltanexor has been evaluated in DoHH-2 xenograft models to test its efficacy in DLBCL. nih.govashpublications.org Immunohistochemistry of tumors from these models showed that Eltanexor, both alone and in combination with venetoclax, significantly increased apoptosis, as indicated by cleaved caspase 3 staining. nih.gov The combination therapy also led to a notable survival benefit in these mice. ashpublications.org
T- and B-ALL (Acute Lymphoblastic Leukemia): Eltanexor has demonstrated potent anti-leukemic activity in patient-derived xenograft (PDX) models of both T- and B-ALL. nih.govaacrjournals.org Studies have shown that Eltanexor can synergize with dexamethasone (B1670325) in these models, leading to increased apoptosis and inhibition of E2F-mediated transcription. aacrjournals.org
GBM (Glioblastoma): While direct in vivo studies with Eltanexor in GBM xenografts are emerging, in vitro data strongly supports its potential. Eltanexor has been shown to effectively reduce the viability of GBM cell lines and glioblastoma stem-like cells at nanomolar concentrations. nih.govnih.gov It also enhances the radiosensitivity of GBM cells, suggesting a potential role in combination therapies. nih.govnih.gov
Chordoma PDX (Patient-Derived Xenograft): In PDX models of chordoma, derived from both metastatic sacral and recurrent clival tumors, Eltanexor demonstrated significant anti-cancer activity. researchgate.netnih.gov Treatment with Eltanexor resulted in substantial tumor growth inhibition. researchgate.net Immunohistochemical analysis of tumors from these models revealed that treatment led to increased apoptosis and reduced cell proliferation. nih.gov
Genetically engineered mouse models (GEMMs) are designed to mimic human genetic predispositions to certain diseases. embopress.orgnih.gov
Apcmin/+ mice: This model, which carries a mutation in the Apc gene, is a well-established model for familial adenomatous polyposis and colorectal cancer. nih.govbiorxiv.org In Apcmin/+ mice, oral treatment with Eltanexor was well-tolerated and led to a significant reduction in tumor burden and size. biorxiv.org This suggests a potential chemopreventive role for Eltanexor in individuals with a high genetic risk for colorectal cancer. biorxiv.org
Induced disease models are used to study conditions that are not primarily genetic.
Ovariectomized (OVX) Mice for Osteoporosis: Osteoporosis can be induced in mice through ovariectomy, which simulates postmenopausal estrogen deficiency. nih.govbiocytogen.comdovepress.com In OVX mice, Eltanexor treatment was shown to attenuate bone loss. nih.gov Micro-CT and histopathological analysis of the femurs of these mice revealed that Eltanexor helped to preserve bone volume and the number of bone trabeculae. nih.gov This effect is attributed to the inhibition of osteoclast formation and function. nih.gov
Pharmacodynamic (PD) endpoints are crucial for understanding how a drug affects the body and for confirming its mechanism of action in vivo.
In Eltanexor research, PD endpoints often include the analysis of protein levels and localization within tumor tissues collected from treated animals. For instance, in DoHH-2 DLBCL xenografts, immunohistochemistry was used to demonstrate the nuclear accumulation of tumor suppressor proteins like p53 and p21 following Eltanexor treatment. nih.gov Similarly, in chordoma PDX models, treatment with a selective inhibitor of nuclear export (SINE) compound resulted in the nuclear accumulation of SMAD4. nih.gov These findings provide in vivo evidence of Eltanexor's ability to inhibit XPO1 function.
The effectiveness of Eltanexor in preclinical models is assessed through various readouts. nih.govchildrenscancerfoundation.orgmdpi.comaltex.org
Tumor Volume: A primary efficacy readout in solid tumor xenograft models is the measurement of tumor volume over time. nih.gov In studies involving chordoma PDX models, Eltanexor treatment led to significant tumor growth inhibition (TGI). researchgate.net For example, in the SF8894 chordoma model, Eltanexor achieved a TGI of 55%. researchgate.net
Survival Analysis: Kaplan-Meier survival analysis is used to determine if a treatment extends the lifespan of the tumor-bearing animals. In a DoHH-2 DLBCL xenograft model, the combination of Eltanexor and venetoclax resulted in a significant survival benefit compared to control groups. ashpublications.org
Histopathology: Histopathological examination of tumor tissues after treatment provides insights into the cellular effects of the drug. nih.gov In Eltanexor-treated xenografts, this has included the observation of increased apoptosis through staining for markers like cleaved caspase 3. nih.gov In the OVX osteoporosis model, histopathology of the femur confirmed the preservation of bone microstructure. nih.gov
Pharmacodynamic Endpoints in Animal Models
Ex Vivo Models (e.g., Patient-Derived Organoids, Primary Cell Culture)
Ex vivo models bridge the gap between in vitro cell line studies and in vivo animal models by using patient-derived tissues. nih.govbinasss.sa.crnih.gov
Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures grown from patient tumor stem cells that can recapitulate the architecture and heterogeneity of the original tumor. nih.govnih.govfrontiersin.orgmdpi.com In the context of colorectal cancer research, organoids derived from the tumors of Apcmin/+ mice have been utilized. biorxiv.org These "tumoroids" showed greater sensitivity to Eltanexor treatment compared to organoids derived from wild-type mice, indicating that tumors reliant on APC pathway dysregulation are particularly susceptible to XPO1 inhibition. biorxiv.org This highlights the utility of PDOs for testing drug sensitivity in a personalized manner. biorxiv.org
Primary Cell Culture: While not as complex as organoids, primary cell cultures derived directly from patient tumors are also valuable. They allow for the short-term culture and analysis of drug effects on a heterogeneous population of cancer cells.
Considerations for Reproducibility and Standardization in Preclinical Research
The reliability and translational potential of preclinical research on novel therapeutic agents like Eltanexor, (Z)-, a second-generation Selective Inhibitor of Nuclear Export (SINE), are critically dependent on the reproducibility and standardization of experimental methodologies. nih.govmdpi.com The broader scientific community has recognized a "reproducibility crisis," where many published findings are difficult to replicate, undermining the foundation of subsequent research and delaying clinical progress. nih.govtandfonline.com For a compound like Eltanexor, which functions by inhibiting the nuclear export protein XPO1, ensuring that preclinical data is robust is paramount for its continued development. karyopharm.comkaryopharm.compharmaceutical-technology.com This involves a multi-faceted approach encompassing the standardization of in vitro assays and in vivo animal models.
A significant challenge in preclinical research is the lack of a universal consensus on the essential parameters to record for any given experiment. nih.gov Issues such as selective reporting of positive results, insufficient statistical power, and lack of transparency in methodology contribute to the problem. nih.gov Therefore, establishing and adhering to standardized protocols are crucial for generating high-quality, reproducible data in Eltanexor research.
Standardization in In Vitro Research
In vitro studies form the cornerstone of preclinical evaluation, providing initial evidence of a compound's mechanism of action and anti-cancer activity. Preclinical research has demonstrated that Eltanexor is effective against a variety of cancer cell lines, including those from hematologic malignancies and solid tumors. mdpi.comapexbt.comnih.gov However, the variability in results across different studies can be significant if rigorous standardization is not maintained.
Key considerations for reproducibility in in vitro Eltanexor research include:
Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data. nih.govbiocompare.com It is essential that all cell lines used in Eltanexor studies are authenticated at the start of experiments and regularly thereafter. Methods like Short Tandem Repeat (STR) profiling are considered the gold standard for authenticating human cell lines, ensuring the cellular models are correctly identified. cellculturecompany.compromega.ca DNA barcoding can be used for species identification. nih.gov
Reagent and Compound Consistency: The purity and stability of Eltanexor, (Z)- used in assays must be consistent. Variations in batches of the compound or its solvent can introduce significant experimental artifacts. For instance, vendor-provided instructions often detail specific dissolution methods to ensure solution clarity and stability, which are critical for reliable results. medchemexpress.com Similarly, the quality and lot-to-lot variability of critical reagents like cell culture media, serum, and antibodies must be monitored and controlled.
Standardized Assay Protocols: Assays used to evaluate Eltanexor, such as cell viability (e.g., MTS assays), apoptosis (e.g., Annexin-V/PI staining), and protein expression (e.g., Western blotting), must follow standardized protocols. medchemexpress.comresearchgate.net This includes standardizing parameters like cell seeding density, drug incubation times, and the specific endpoints measured. For example, studies on Eltanexor have reported IC50 values ranging from 20 to 211 nM in various AML cell lines after a 3-day exposure, highlighting the importance of specifying such experimental details. apexbt.com
Reporting and Data Availability: Transparent reporting of all experimental details is crucial for replication. nih.gov This includes the identity of the cell lines (with authentication data), passage numbers, and detailed protocols for all assays performed. Making raw data publicly available further enhances transparency and allows for independent analysis.
| Cell Type/Model | Cancer Type | Key Findings in Eltanexor Studies | Citations |
| Hematologic Malignancies | |||
| AML Cell Lines | Acute Myeloid Leukemia (AML) | Potent inhibitor of cell viability with IC50 values between 20-211 nM; induces apoptosis. | apexbt.commedchemexpress.com |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Induces dose-dependent apoptosis. | apexbt.com |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma (DLBCL) | Inhibits proliferation in both ABC and GC subtypes. | apexbt.com |
| B-ALL and T-ALL Cell Lines | Acute Lymphoblastic Leukemia (ALL) | Shows strong synergism with dexamethasone. | nih.govresearchgate.net |
| Solid Tumors | |||
| Glioblastoma Cell Lines (U87, U251) | Glioblastoma (GBM) | Effectively induces apoptosis and sensitizes cells to radiotherapy and temozolomide (B1682018). | nih.gov |
| Glioblastoma Stem-Like Cells (GSCs) | Glioblastoma (GBM) | Shows improved efficacy compared to first-generation SINE compounds. | nih.gov |
| Colorectal Cancer (CRC) Cell Lines | Colorectal Cancer | Reduces cell viability and inhibits Wnt/β-catenin signaling. | biorxiv.org |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | SINE compounds inhibit pancreatic cancer cell lines while sparing normal cells. | nih.gov |
| Other Models | |||
| Bone Marrow-Derived Macrophages (BMMs) | Osteoporosis Model | Inhibits RANKL-induced osteoclast formation in vitro. | nih.gov |
Standardization in In Vivo Research
In vivo studies using animal models are critical for evaluating the systemic effects, efficacy, and tolerability of Eltanexor before it can proceed to human trials. Preclinical studies have utilized various animal models, including patient-derived xenografts (PDX), to demonstrate Eltanexor's anti-tumor activity. apexbt.combiorxiv.org Reproducibility in these models is influenced by a complex interplay of factors.
Key considerations for reproducibility in in vivo Eltanexor research include:
Animal Model Standardization: The choice of animal model is critical. For cancer research, models such as immunodeficient mice bearing human tumor xenografts are common. apexbt.combiorxiv.org To ensure reproducibility, factors such as the animal strain, age, sex, and health status must be standardized. nih.gov For example, a study on osteoporosis used 10-week-old female C57BL/6J mice. nih.gov The method of tumor cell implantation and the site of injection should also be consistent.
Experimental Design and Conduct: Robust experimental design is fundamental. This includes adequate sample sizes to achieve statistical power, randomization of animals to treatment groups, and blinding of investigators during data collection and analysis to prevent bias. nih.gov
Compound Formulation and Administration: The formulation of Eltanexor for oral or other routes of administration must be consistent across experiments. medchemexpress.com Details of the vehicle used, and the stability of the formulation should be reported. The improved tolerability of Eltanexor compared to its predecessor, Selinexor (B610770), allows for more frequent dosing and longer exposure, which are important parameters to standardize and report. karyopharm.comkaryopharm.comresearchgate.net
| Animal Model | Disease/Cancer Type | Key Findings in Eltanexor Studies | Citations |
| AML Patient-Derived Xenograft (PDX) Models | Acute Myeloid Leukemia (AML) | Exhibited superior anti-leukemic activity and better tolerability compared to Selinexor. | apexbt.comresearchgate.net |
| Patient-Derived ALL Xenografts | Acute Lymphoblastic Leukemia (ALL) | Showed strong in vivo synergism with dexamethasone. | nih.gov |
| Apcmin/+ Mice | Colorectal Cancer (Familial Adenomatous Polyposis model) | Reduced tumor burden by approximately 3-fold and decreased tumor size. | biorxiv.org |
| Ovariectomized (OVX) Mice | Osteoporosis | Effectively reversed bone loss. | nih.gov |
| Ldlr-/- mice with Tet2+/- bone marrow | Atherosclerosis with Clonal Hematopoiesis (CHIP) | Significantly reduced atherosclerotic plaque formation. | biorxiv.org |
By rigorously addressing these considerations for reproducibility and standardization, the preclinical data generated for Eltanexor, (Z)- will be more reliable, facilitating a more accurate assessment of its therapeutic potential and a smoother transition to clinical evaluation. harvard.edu
Q & A
Q. What is the molecular mechanism of Eltanexor in inhibiting XPO1, and how does this influence tumor suppressor protein localization?
Eltanexor binds to XPO1 (exportin-1), blocking nuclear export of tumor suppressor proteins (e.g., p53, FOXO), leading to their nuclear accumulation and reactivation of apoptosis pathways . Methodologically, confirmatory assays include immunofluorescence staining for nuclear retention of these proteins and Western blotting for downstream apoptotic markers (e.g., cleaved caspase-3) .
Q. Which preclinical models are commonly used to assess Eltanexor’s anti-leukemic activity?
Standard models include:
- Cell lines : Leukemic cell lines (e.g., MV4-11, Nalm-6) treated with Eltanexor (IC50 range: 10–100 nM) to measure viability via CellTiter-Glo assays .
- Xenografts : NSG mice engrafted with patient-derived AML cells, where Eltanexor (10–15 mg/kg oral dosing) reduces tumor burden and prolongs survival .
- Ex vivo assays : Bone marrow aspirates from MDS/AML patients treated with Eltanexor to quantify apoptosis via Annexin V/PI staining .
Q. What standard assays are employed to quantify Eltanexor-induced apoptosis in vitro?
- Flow cytometry : Annexin V/PI staining to measure apoptotic fractions in treated leukemic cells .
- Caspase activation : Western blotting for cleaved caspase-3/caspase-9 in U87 glioblastoma or GSC stem-like cells .
- Transcriptomic profiling : RNA-seq to monitor HOX gene downregulation in NPM1-mutated AML models, a hallmark of Eltanexor-induced differentiation .
Advanced Research Questions
Q. How can researchers resolve contradictions between Eltanexor’s strong preclinical efficacy and variable clinical trial outcomes in hematologic malignancies?
Key strategies include:
- Pharmacodynamic (PD) biomarker validation : Measure XPO1 cargo retention (e.g., p53) in patient PBMCs to confirm target engagement .
- Dose optimization : Preclinical data show reduced toxicity with intermittent dosing (e.g., 5 days on/2 days off) to balance efficacy and tolerability .
- Patient stratification : Focus on subgroups with XPO1 overexpression or mutations (e.g., SF3B1-mutant MDS) linked to enhanced sensitivity .
Q. What methodologies optimize Eltanexor combination regimens with agents like Venetoclax (BCL2 inhibitor) in AML/MDS?
- Sequential dosing : Pre-treat AML cells with Eltanexor (0.1–0.5 µM) to induce pro-apoptotic protein accumulation, followed by Venetoclax to amplify mitochondrial apoptosis .
- Synergy analysis : Calculate combination indices (CI) via Chou-Talalay assays in primary AML blasts, with CI < 1 indicating synergy .
- In vivo validation : Use Sf3b1-mutant mouse models to assess reductions in leukemic burden (CD45.2+ cells) and spleen weight after combination therapy .
Q. How does the Z-isomer of Eltanexor differ in biological activity compared to the active (E)-isomer?
The Z-isomer exhibits 10–100x lower potency (IC50: 10–100 µM vs. 10–100 nM for E-isomer) in XPO1 inhibition, validated via:
- Isomer-specific cytotoxicity : Dose-response curves in Z138 (myeloma) and MM15 (AML) cells .
- Nuclear export assays : Fluorescent XPO1 cargo (e.g., GFP-tagged p53) to quantify export inhibition efficiency .
Q. What experimental approaches validate Eltanexor’s synthetic lethality in TET2-mutant hematopoietic models?
- Colony replating assays : Treat TET2-KO HSPCs with Eltanexor (100 nM) over serial passages; observe reduced colony formation vs. wild-type .
- CRISPR screens : Identify synthetic lethal partners (e.g., BCL2) in TET2-mutant cell lines using genome-wide knockout libraries .
- Single-cell RNA-seq : Profile apoptotic pathways in TET2-mutant vs. wild-type cells post-Eltanexor treatment to uncover resistance mechanisms .
Methodological Notes
- Statistical rigor : Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., spleen weights in combination studies) .
- Data reproducibility : Include ≥3 biological replicates in apoptosis assays and report mean ± SD .
- Ethical compliance : For patient-derived xenografts, adhere to protocols approved by ethics committees (e.g., Heidelberg University: S-254/2016) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
